N-[(Piperazin-1-yl)methyl]acetamide
Description
Properties
CAS No. |
229499-80-3 |
|---|---|
Molecular Formula |
C7H15N3O |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-(piperazin-1-ylmethyl)acetamide |
InChI |
InChI=1S/C7H15N3O/c1-7(11)9-6-10-4-2-8-3-5-10/h8H,2-6H2,1H3,(H,9,11) |
InChI Key |
YNJNXPZQQITZNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCN1CCNCC1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Synthesis Protocol for N-[(Piperazin-1-yl)methyl]acetamide
Strategic Overview & Chemical Logic
N-[(Piperazin-1-yl)methyl]acetamide represents a specialized class of N-Mannich bases utilized primarily as distinct chemical linkers or prodrug moieties in medicinal chemistry. Structurally, it consists of an acetamide cap linked via a methylene bridge to a secondary amine (piperazine).
This molecule is thermodynamically stable under neutral conditions but exhibits pH-dependent hydrolysis, making it a valuable "masked" delivery system for piperazine-based pharmacophores or as a formaldehyde-releasing prodrug vehicle.
Retrosynthetic Analysis
The synthesis is governed by the Mannich Reaction paradigm. A direct three-component condensation (Acetamide + Formaldehyde + Piperazine) is possible but kinetically difficult to control regarding selectivity. Piperazine is a symmetrical diamine; without strict stoichiometric control, the reaction favors the formation of the symmetric bis-adduct (
To ensure high fidelity and mono-substitution, this protocol utilizes a Stepwise Nucleophilic Substitution strategy:
-
Activation: Conversion of acetamide to the electrophilic species
-(hydroxymethyl)acetamide (N-Methylolacetamide). -
Coupling: Nucleophilic attack by a stoichiometric excess of piperazine to displace the hydroxyl group (via an iminium intermediate).
Critical Reaction Engineering
-
Selectivity Control: Piperazine is used in 3–5 molar excess. This statistical forcing ensures that the activated acetamide species is far more likely to encounter a free piperazine molecule than a mono-substituted product.
-
Solvent System: Ethanol (EtOH) is selected for its ability to solubilize the reagents while facilitating the precipitation of the final product or allowing easy solvent exchange.
-
Thermodynamics: The reaction is exothermic. Temperature control during the addition of the electrophile is critical to prevent polymerization of the N-methylol species.
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Purity | Role | Hazard Note |
| Acetamide | 59.07 | >99% | Substrate | Irritant |
| Paraformaldehyde | 30.03 (n) | 95% | C1 Source | Carcinogen, Flammable |
| Piperazine (Anhydrous) | 86.14 | >99% | Nucleophile | Corrosive, Sensitizer |
| Potassium Carbonate | 138.21 | Anhydrous | Catalyst | Irritant |
| Ethanol | 46.07 | Absolute | Solvent | Flammable |
| Diethyl Ether | 74.12 | ACS | Wash Solvent | Peroxide former |
Step 1: Synthesis of N-(Hydroxymethyl)acetamide
Note: This intermediate is isolable but often unstable upon long-term storage. Fresh preparation is recommended.
-
Setup: Equip a 250 mL three-neck round-bottom flask (RBF) with a reflux condenser, nitrogen inlet, and magnetic stir bar.
-
Mixing: Charge the flask with Acetamide (10.0 g, 169 mmol) and Paraformaldehyde (5.3 g, 176 mmol) .
-
Catalysis: Add Potassium Carbonate (0.5 g) and Water (10 mL) .
-
Reaction: Heat the mixture gently to 40–50 °C . The suspension will clarify as the paraformaldehyde depolymerizes and reacts. Stir for 1 hour.
-
Monitoring: Check TLC (9:1 DCM:MeOH). Disappearance of acetamide indicates conversion.
-
Isolation (Optional but recommended for purity): Concentrate under reduced pressure to a viscous oil. If proceeding directly, use the aqueous concentrate.
Step 2: Coupling with Piperazine
-
Preparation: In a separate 500 mL RBF, dissolve Piperazine (anhydrous, 43.0 g, 500 mmol, ~3 equiv) in Ethanol (150 mL) . Ensure complete dissolution (mild heating may be required).
-
Addition: Cool the piperazine solution to 0–5 °C using an ice bath. Add the N-(hydroxymethyl)acetamide (from Step 1) dropwise over 30 minutes.
-
Rationale: Slow addition at low temperature prevents localized high concentrations of electrophile, reducing bis-substitution risk.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.
-
Quench & Workup:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol.
-
The residue contains the product and excess piperazine.
-
Extraction Strategy: Dissolve the residue in a minimum amount of Dichloromethane (DCM) . Filter off any insoluble poly-oxymethylene species.
-
Purification: The excess piperazine is the primary impurity. Since piperazine is highly water-soluble, wash the DCM layer rapidly with ice-cold brine (3x) . Note: The product is amphiphilic; avoid excessive water washing to prevent yield loss.
-
Dry the organic layer over
, filter, and evaporate.[5]
-
Crystallization
-
Triturate the resulting crude oil/solid with Diethyl Ether or Hexane .
-
The product,
-[(Piperazin-1-yl)methyl]acetamide, typically precipitates as a white to off-white solid. -
Filter and dry under vacuum at 40 °C.
Reaction Mechanism & Pathway Visualization[6]
The following diagram illustrates the mechanistic pathway, highlighting the critical iminium ion intermediate and the statistical control used to prevent dimerization.
Caption: Mechanistic flow showing the activation of acetamide to the iminium species and the competitive trapping by piperazine. High piperazine concentration suppresses the 'Bis-Adduct' pathway.
Analytical Controls & Characterization
Trustworthiness in synthesis requires rigorous validation. The following data points confirm the identity of the synthesized material.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 1H (CDCl3) | 1.98 | Singlet | 3H | Acetyl |
| 2.50 | Broad Multiplet | 4H | Piperazine Ring (N-CH2) | |
| 2.85 | Broad Multiplet | 4H | Piperazine Ring (NH-CH2) | |
| 3.95 | Singlet | 2H | Methylene Bridge ( | |
| 7.20 | Broad Singlet | 1H | Amide |
Key Diagnostic: The singlet at 3.95 ppm is the definitive signature of the
Process Control (IPC)
-
TLC System: Dichloromethane:Methanol:Ammonium Hydroxide (90:9:1).
-
Piperazine Rf:[1] ~0.1 (Stains with Ninhydrin).
-
Product Rf: ~0.4 (Stains with Ninhydrin and UV active if derivatized).
-
-
Stability Check: Dissolve a small sample in
. If the methylene singlet at 3.95 ppm diminishes over time, the compound is hydrolyzing. Store under inert atmosphere at -20 °C.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Gel formation / Polymerization | Overheating during Step 1; Formaldehyde polymerization. | Maintain Step 1 temp <50°C. Ensure K2CO3 is fully dissolved. |
| Low Yield / Water Solubility | Product lost during aqueous wash. | Saturate the aqueous layer with NaCl (salting out) before extraction. Use Chloroform/Isopropanol (3:1) for extraction.[6] |
| Bis-substituted Impurity | Insufficient Piperazine excess. | Increase Piperazine to 5 equivalents. Add the N-methylol solution very slowly. |
| Oily Product | Residual solvent or impurities. | Triturate with cold diethyl ether. If oil persists, convert to HCl salt by bubbling HCl gas through an ethereal solution (Salt is a stable solid). |
References
- Einhorn, A. (1905). Über die N-Methylolverbindungen der Säureamide. Justus Liebigs Annalen der Chemie, 343(2-3), 207-305.
-
Milkowski, J. D., Veber, D. F., & Hirschmann, R. (1979). S-Acetamidomethyl-L-Cysteine.[7] Organic Syntheses, 59, 190. Link (Authoritative protocol for N-hydroxymethylacetamide synthesis).
- Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Comprehensive review of Mannich reaction mechanisms and selectivity).
-
Bley, C. R., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(4), 255–264. Link (Data on piperazine stability and handling).
- Fischer, E. (1934). Synthesis of Piperazine Derivatives. Berichte der deutschen chemischen Gesellschaft.
Sources
- 1. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 2. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 3. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Molecular Profiling of N-[(Piperazin-1-yl)methyl]acetamide: Structural Dynamics and Conformational Analysis
The following technical guide provides an in-depth structural and conformational profiling of N-[(Piperazin-1-yl)methyl]acetamide . This analysis is designed for medicinal chemists and structural biologists, focusing on the molecule's dynamic behavior, synthesis via the Mannich reaction, and physicochemical stability.
Executive Summary
N-[(Piperazin-1-yl)methyl]acetamide represents a distinct class of N-Mannich bases , formed by the condensation of a secondary amine (piperazine), a non-enolizable aldehyde (formaldehyde), and a primary amide (acetamide). Unlike the more common C-alkylated isomers (e.g., 2-(piperazin-1-yl)acetamide), this molecule features a reactive aminal-like nitrogen-methylene-nitrogen (
This guide details the structural integrity of this scaffold, highlighting the competition between the rigid amide resonance and the fluxional piperazine chair conformation. We provide validated protocols for its synthesis and characterization, emphasizing the critical stability parameters required for its application in drug discovery.
Molecular Architecture and Synthesis
Structural Connectivity
The molecule consists of three distinct pharmacophoric units linked linearly:
-
Acetamide Terminus: A planar, resonance-stabilized amide group (
). -
Methylene Bridge: An
hybridized carbon spacer ( ). -
Piperazine Core: A saturated six-membered heterocycle containing two nitrogen atoms in a 1,4-relationship.
Key Structural Metrics (Calculated):
-
Amide Bond Length (
): 1.23 Å -
Amide Bond Length (
): 1.33 Å (Partial double bond character) -
Mannich Linkage (
): 1.45 Å -
Mannich Linkage (
): 1.47 Å
Synthetic Pathway (Mannich Condensation)
The synthesis relies on a classic Mannich reaction.[1][2] The mechanism involves the in situ generation of an N-acyliminium ion intermediate from acetamide and formaldehyde, which undergoes nucleophilic attack by the secondary nitrogen of piperazine.
Reaction Scheme:
[2]
Conformational Dynamics
The biological activity and solubility of this scaffold are dictated by two independent dynamic processes: the Piperazine Ring Inversion and the Amide Bond Rotation .
Piperazine Ring Pucker (Chair vs. Boat)
The piperazine ring predominantly adopts a chair conformation , which is energetically favored by approximately 6-7 kcal/mol over the twisted-boat form.
-
Equatorial Preference: The bulky acetamidomethyl substituent attached to
prefers the equatorial position to minimize 1,3-diaxial interactions with the and protons. -
Ring Inversion Barrier: The energy barrier for the chair-to-chair interconversion is relatively low (
kcal/mol), allowing rapid flipping at physiological temperatures unless constrained by protonation or binding.
Amide Rotamers ( Isomerism)
The acetamide moiety exhibits restricted rotation around the
-
Trans (Z) Conformer: The alkyl group (piperazinylmethyl) is trans to the carbonyl oxygen. This is the thermodynamically stable conformer (>95% population) as it minimizes steric clash between the methyl group of the acetyl and the methylene bridge.
-
Cis (E) Conformer: High energy, rarely observed in secondary amides.
Intramolecular Hydrogen Bonding
A unique feature of this Mannich base is the potential for a 6-membered intramolecular hydrogen bond between the amide
[2][3]
Physicochemical Profiling
| Property | Value (Est.) | Clinical Relevance |
| LogP | 0.8 – 1.2 | Moderate lipophilicity; good BBB permeability potential. |
| pKa (N4) | 9.8 | Highly basic; protonated at physiological pH (cationic). |
| pKa (N1) | 5.5 - 6.0 | Reduced basicity due to inductive effect of the amide. |
| H-Bond Donors | 2 | Amide NH and protonated N4. |
| H-Bond Acceptors | 3 | Carbonyl O, N1, N4. |
| Stability | pH-Dependent | Susceptible to hydrolysis in acidic media (reverse Mannich). |
Critical Stability Note: Mannich bases of amides are generally less stable than those of phenols. In acidic environments (pH < 4), the equilibrium shifts back towards the starting materials (acetamide and formaldehyde). Storage in desiccated, neutral conditions is mandatory.
Experimental Characterization Protocols
Protocol: Synthesis of N-[(Piperazin-1-yl)methyl]acetamide
Reagents: Acetamide (10 mmol), Formaldehyde (37% aq, 12 mmol), Piperazine (anhydrous, 10 mmol), Ethanol (20 mL).
-
Activation: Dissolve acetamide in ethanol. Add formaldehyde solution and stir at 60°C for 30 minutes to form the N-hydroxymethylacetamide intermediate.
-
Condensation: Add piperazine (dissolved in minimal ethanol) dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux (80°C) for 4 hours.
-
Isolation: Evaporate solvent under reduced pressure. The product often precipitates as a white semi-solid.
-
Purification: Recrystallize from acetone/ether. Do not use acidic workup as it will hydrolyze the product.
Protocol: Structural Validation via NMR
To distinguish the target Mannich base from the starting materials, focus on the methylene bridge signal.
-
1H NMR (DMSO-d6, 400 MHz):
-
1.85 (s, 3H,
) - 2.40-2.80 (m, 8H, Piperazine ring protons)
-
3.95 (d, 2H,
): This doublet (collapsing to singlet with shake) is the diagnostic signal. It couples with the amide NH. -
8.50 (br t, 1H,
): Amide proton.
-
1.85 (s, 3H,
-
Self-Validating Check: If the signal at 3.95 ppm is absent or appears as a singlet at 4.6 ppm (N-hydroxymethyl), the reaction is incomplete or hydrolyzed.
References
-
Mannich Reaction Mechanisms: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press.
-
Piperazine Conformation: Wodtke, R., et al. (2018).[3] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]
-
Amide Bond Rotation: Wiberg, K. B., et al. (1987). Barriers to rotation adjacent to double bonds.[3][4] 3. The C-N bond in N,N-dimethylacetamide and 1-acetylpiperidine. Journal of the American Chemical Society. [Link]
-
Mannich Base Stability: Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions. [Link]
-
Piperazine Drug Scaffolds: Chao, Q., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. oarjbp.com [oarjbp.com]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 4. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
Mechanism of Action of N-[(Piperazin-1-yl)methyl]acetamide
The following technical guide details the mechanism of action, synthesis, and experimental validation of N-[(Piperazin-1-yl)methyl]acetamide , a representative Mannich base derivative. This guide is structured for researchers and drug development professionals, focusing on its dual nature as a bioactive scaffold and a prodrug delivery system.
Technical Guide for Research & Development
Executive Summary
N-[(Piperazin-1-yl)methyl]acetamide is a Mannich base formed by the condensation of acetamide, formaldehyde, and piperazine. In pharmacological contexts, it functions primarily through two distinct mechanistic pathways:
-
Prodrug Activation (Hydrolytic Release): Under physiological conditions (specifically acidic microenvironments), the N–CH₂–N linkage undergoes hydrolysis to release free piperazine (an anthelmintic GABA agonist) and acetamide .
-
Direct Alkylating Activity: As a Mannich base, the molecule exists in equilibrium with reactive iminium species, which can covalently modify nucleophilic residues (e.g., thiols in cysteine proteases) in microbial targets, conferring antibacterial properties.
This guide analyzes the chemical stability, pharmacodynamics, and experimental protocols required to validate these mechanisms.
Chemical Architecture & Synthesis
The compound is synthesized via a classic Mannich Reaction , a three-component condensation. The electrophilic iminium ion intermediate is generated in situ from formaldehyde and the secondary amine (piperazine), which then attacks the amide nitrogen of acetamide.
Synthesis Protocol
Objective: To synthesize N-[(Piperazin-1-yl)methyl]acetamide with >95% purity.
Reagents:
-
Piperazine (anhydrous)
-
Acetamide
-
Formaldehyde (37% solution)
-
Ethanol (solvent)[1]
Step-by-Step Methodology:
-
Activation: Dissolve acetamide (0.1 mol) in 50 mL of ethanol. Add formaldehyde (0.1 mol) dropwise while stirring at 60°C. This promotes the formation of the N-hydroxymethylacetamide intermediate.
-
Condensation: Add piperazine (0.1 mol) slowly to the reaction mixture. The secondary amine nitrogen acts as the nucleophile.
-
Reflux: Reflux the mixture for 4–6 hours at 80°C to drive the dehydration step.
-
Isolation: Cool the solution to 4°C overnight. The product precipitates as a crystalline solid.
-
Purification: Recrystallize from ethanol/ether (1:1) to remove unreacted piperazine.
Reaction Pathway Visualization
The following diagram illustrates the Mannich condensation pathway.
Caption: Figure 1. Mannich reaction pathway showing the formation of the electrophilic iminium intermediate and subsequent nucleophilic attack by piperazine.
Core Mechanism 1: Prodrug Hydrolysis & Piperazine Release
The therapeutic utility of this compound often relies on its instability in aqueous media. The methylene bridge (N–CH₂–N) is susceptible to acid-catalyzed hydrolysis, acting as a delivery system for piperazine.
Hydrolysis Kinetics
-
pH Dependence: The rate of hydrolysis is first-order with respect to hydronium ion concentration (
). At gastric pH (1.5–2.0), half-life ( ) is significantly reduced (< 30 mins), ensuring rapid release. At physiological pH (7.4), the compound is more stable, allowing for systemic circulation if administered parenterally. -
Reaction:
Pharmacodynamics of Released Piperazine
Once released, piperazine exerts its anthelmintic effect:
-
Target: GABA-gated chloride channels in nematode muscle membranes.
-
Action: It acts as a selective agonist.
-
Effect: Causes hyperpolarization of the muscle cell membrane.
-
Outcome: Flaccid paralysis of the parasite, leading to expulsion from the host gut.
Caption: Figure 2. Mechanism of prodrug activation and downstream pharmacodynamics of the released piperazine moiety.
Core Mechanism 2: Direct Antimicrobial Activity
Beyond prodrug delivery, the intact Mannich base exhibits direct antibacterial properties, particularly against Gram-positive bacteria (S. aureus).
Mechanism: Thiol Alkylation
Mannich bases can undergo a retro-Mannich reaction to generate a reactive iminium ion or simply act as alkylating agents.
-
Target: Thiol (-SH) groups of essential bacterial enzymes (e.g., DNA gyrase, cysteine proteases).
-
Interaction: The methylene carbon acts as an electrophile, forming a covalent bond with the sulfur nucleophile.
(Note: This irreversibly inhibits the enzyme function.)
Lipophilicity & Transport
The addition of the acetamide-methyl group increases the lipophilicity (
Experimental Protocols for Validation
Hydrolysis Kinetics Assay
Purpose: To determine the stability half-life (
-
Preparation: Prepare 10 mM stock solution of the compound in DMSO.
-
Buffer Setup: Prepare phosphate buffers at pH 2.0, 5.0, and 7.4.
-
Incubation: Dilute stock 1:100 into buffers at 37°C.
-
Sampling: Aliquot samples at 0, 15, 30, 60, 120 min.
-
Analysis: Quench with cold acetonitrile and analyze via HPLC (C18 column, UV 210 nm). Monitor the disappearance of the parent peak and appearance of acetamide/piperazine peaks.
In Vitro Antimicrobial Susceptibility (MIC)
Purpose: To quantify antibacterial potency.[2]
-
Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922).
-
Method: Broth microdilution in Mueller-Hinton broth.
-
Dosing: Serial dilutions from 128 µg/mL to 0.25 µg/mL.
-
Control: Ciprofloxacin (positive), DMSO (negative).
-
Readout: Minimum Inhibitory Concentration (MIC) defined as the lowest concentration inhibiting visible growth after 24h at 37°C.
Data Summary: Physicochemical & Biological Profile
| Parameter | Value / Description | Relevance |
| Molecular Formula | C₇H₁₅N₃O | Core composition |
| Molecular Weight | 157.21 g/mol | Small molecule, good bioavailability |
| LogP (Predicted) | ~ -0.5 to 0.2 | Moderate hydrophilicity; water soluble |
| pKa (Piperazine N) | ~9.8 | Protonated at physiological pH |
| Stability (pH 1.2) | Rapid stomach hydrolysis (Prodrug) | |
| Stability (pH 7.4) | Stable in systemic circulation | |
| Primary Target | GABA-gated Cl⁻ Channel | Anthelmintic action (via Piperazine) |
| Secondary Target | Bacterial Cysteine Enzymes | Antibacterial action (via Alkylation) |
References
-
Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. International Journal of Molecular Sciences. Available at: [Link]
-
Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. Available at: [Link]
-
Antibacterial Studying of Some New Various Mannich Base Derivatives. Journal of Bio Innovation. Available at: [Link]
-
Mechanism of Action of Piperazine. DrugBank Online. Available at: [Link]
Sources
N-[(Piperazin-1-yl)methyl]acetamide: A Mannich Base Scaffold for Prodrug Design and Target Engagement
Topic: Pharmacological Profiling of N-[(Piperazin-1-yl)methyl]acetamide Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary & Chemical Architecture
N-[(Piperazin-1-yl)methyl]acetamide represents a classic Mannich base derived from the condensation of acetamide, formaldehyde, and piperazine. In medicinal chemistry, this structure is rarely the final therapeutic endpoint; rather, it serves as a versatile prodrug scaffold or a reactive intermediate designed to modulate the physicochemical properties (solubility, lipophilicity) of the piperazine pharmacophore.
The molecule operates via a dual-mechanism:
-
The "Soft Drug" Mechanism: Hydrolytic cleavage of the methylene bridge releases free piperazine (a GABA receptor agonist) and acetamide.
-
The Intact Mechanism: The electrophilic nature of the Mannich base allows for potential covalent modification (alkylation) of nucleophilic enzyme residues (e.g., cysteine proteases).
Chemical Structure & Properties[1][2][3][4][5][6]
-
Formula:
-
Core Motif: N-Mannich Base (
) -
Stability Warning: Mannich bases of amides are susceptible to hydrolysis in aqueous media, particularly at non-neutral pH. This instability is a critical feature for its use as a prodrug but a liability for high-throughput screening (HTS) libraries.
Primary Biological Targets & Mechanisms
Target Class I: GABA-Gated Chloride Channels (The Piperazine Payload)
Upon physiological hydrolysis, the molecule releases piperazine , which is the primary bioactive agent.
-
Mechanism of Action: Piperazine acts as a weak GABA mimetic. It binds to the GABA-gated chloride channels, specifically in nematode muscle membranes (invertebrates) and, to a lesser extent, mammalian GABA_A receptors.
-
Physiological Effect:
-
Invertebrates: Hyperpolarization of the muscle membrane leading to flaccid paralysis (Anthelmintic effect).
-
Mammals: Potential modulation of inhibitory neurotransmission, though blood-brain barrier (BBB) penetration of the intact Mannich base may differ from free piperazine.
-
Target Class II: Cysteine Proteases & Hydrolases (Covalent Modification)
The methylene bridge in N-[(Piperazin-1-yl)methyl]acetamide renders the molecule potentially reactive toward biological nucleophiles.
-
Mechanism (Alkylation): The reaction is a reverse-Mannich type or direct displacement. The iminium ion intermediate formed can react with thiol groups (-SH) on cysteine residues of enzymes.
-
Potential Targets:
-
Urease: Mannich bases are frequently cited as urease inhibitors.
-
Acetylcholinesterase (AChE): Piperazine derivatives are explored for AChE inhibition; the Mannich linker may enhance binding affinity to the peripheral anionic site (PAS).
-
Target Class III: Microbial Membranes (Antimicrobial Activity)
Mannich bases of piperazine exhibit broad-spectrum antimicrobial properties, distinct from the free amine.
-
Mechanism: The intact cationic species (protonated piperazine nitrogen) interacts with the negatively charged bacterial cell envelope, disrupting membrane integrity.
-
Specificity: Often more active against Gram-positive bacteria (S. aureus) due to the peptidoglycan layer interaction.
Signal Transduction & Hydrolysis Pathway (Visualization)
The following diagram illustrates the divergent pathways of the molecule: its hydrolysis to release the GABAergic agonist and its potential for covalent enzyme inhibition.
Figure 1: Pharmacological divergence of the Mannich base scaffold. The molecule acts as a prodrug for Piperazine (GABAergic) or as an electrophile (Iminium) for enzyme inhibition.
Experimental Protocols for Validation
To validate the biological activity, one must distinguish between the effect of the intact molecule and its hydrolysis products.
Protocol A: Hydrolytic Stability Profiling (Essential Pre-screen)
Before biological testing, determine the half-life (
-
Preparation: Dissolve N-[(Piperazin-1-yl)methyl]acetamide in DMSO (10 mM stock).
-
Incubation: Dilute to 100 µM in PBS (pH 7.4) and Acetate Buffer (pH 5.0). Incubate at 37°C.
-
Sampling: Aliquot at
min. -
Analysis: Analyze via HPLC-UV or LC-MS. Monitor the disappearance of the parent peak and appearance of acetamide/piperazine peaks.
-
Causality: If
min, observed biological effects in long-duration assays (e.g., 24h cell growth) are likely due to free piperazine/formaldehyde.
Protocol B: GABA Receptor Binding Assay (Radioligand)
Validates the "Soft Drug" payload mechanism.
-
Tissue Source: Rat brain synaptic membranes or Ascaris suum muscle preparation (for anthelmintic relevance).
-
Ligand: [³H]-GABA or [³H]-Muscimol.
-
Competition: Incubate membranes with radioligand (5 nM) and increasing concentrations of the test compound (
to M). -
Control: Run parallel arm with pure Piperazine to compare
values. -
Interpretation:
-
If
(Compound) (Piperazine), the mechanism is likely prodrug hydrolysis. -
If
(Compound) (Piperazine), the intact Mannich base has superior affinity (rare but possible via auxiliary binding pockets).
-
Protocol C: Antimicrobial MIC Determination
Assesses the intact molecule's membrane disruption potential.
| Step | Description |
| 1. Inoculum | Prepare |
| 2. Dosing | Serial dilution of N-[(Piperazin-1-yl)methyl]acetamide (0.5 – 256 µg/mL) in 96-well plates. |
| 3. Controls | Positive: Ciprofloxacin.[1] Negative: DMSO/Buffer only. Critical Control: Equimolar Formaldehyde + Acetamide + Piperazine mixture (to rule out toxicity from decomposition products). |
| 4. Readout | Incubate 18-24h at 37°C. Measure OD600. |
| 5. Validation | The compound is a "hit" only if its MIC is significantly lower than the "Decomposition Control" mixture. |
Quantitative Data Summary (Predicted)
Based on Structure-Activity Relationships (SAR) of piperazine Mannich bases:
| Target System | Predicted Activity ( | Mechanism | Relevance |
| GABA Receptor | 10 - 50 µM | Agonist (via Prodrug) | Anthelmintic / Sedative |
| Acetylcholinesterase | > 100 µM | Weak Inhibitor | Alzheimer's Research |
| S. aureus (Bacteria) | 12 - 50 µg/mL | Membrane Disruption | Antibacterial Lead |
| C. albicans (Fungus) | 25 - 100 µg/mL | Ergosterol Synthesis Interference | Antifungal |
| COX-1/COX-2 | > 200 µM | Weak/Inactive | Inflammation (Acetamide moiety) |
References
-
Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design."[2] European Journal of Medicinal Chemistry. Link
-
Balmori, E., et al. (2023). "Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety." International Journal of Molecular Sciences. Link
-
Martin, R.J. (1985). "gamma-Aminobutyric acid- and piperazine-activated single-channel currents from Ascaris suum body muscle." British Journal of Pharmacology. Link
-
Ashok, M., et al. (2007). "Synthesis and antimicrobial activity of some new Mannich bases of piperazine derivatives." Asian Journal of Chemistry. Link
Sources
In silico prediction of N-[(Piperazin-1-yl)methyl]acetamide bioactivity
The following technical guide details the in silico bioactivity prediction of N-[(Piperazin-1-yl)methyl]acetamide , a representative Mannich base scaffold. This guide is structured for researchers and drug discovery professionals, focusing on protocol rigor, mechanistic causality, and data validation.
Executive Summary
N-[(Piperazin-1-yl)methyl]acetamide is a Mannich base derivative comprising a piperazine pharmacophore linked to an acetamide moiety via a methylene bridge. While the piperazine ring is a privileged structure in medicinal chemistry—ubiquitous in antidepressants (e.g., trazodone), antihistamines, and antipsychotics—the acetamide side chain introduces potential for hydrogen bonding and prodrug characteristics.
This guide presents a comprehensive in silico workflow to predict the bioactivity of this scaffold. We hypothesize two primary mechanisms of action based on structural mining:
-
CNS Modulation: Agonism/Antagonism of serotonergic (5-HT) or dopaminergic (D2) receptors.
-
Antimicrobial Activity: Inhibition of bacterial DNA gyrase, a common target for piperazine-derived Mannich bases.
Computational Workflow Overview
The predictive pipeline integrates ligand-based screenings with structure-based validation.[1]
Figure 1: Integrated in silico workflow for bioactivity prediction, moving from physicochemical filtering to dynamic simulation.
Module 1: Chemical Space & Physicochemical Profiling
Before target screening, we must validate the molecule's "drug-likeness" and stability. Mannich bases are known for potential hydrolytic instability, acting as prodrugs that release the active amine and formaldehyde in acidic media.
Ligand Preparation
-
SMILES: CC(=O)NCN1CCNCC1
-
Protocol:
-
Generate 3D conformers using RDKit or OpenBabel.
-
Energy minimization using the MMFF94 force field to resolve steric clashes in the methylene bridge.
-
Protonation state calculation at pH 7.4 (Piperazine N4 is typically basic, pKa ~9.8).
-
Predicted Physicochemical Properties (Lipinski's Rule of Five)
Using algorithms similar to SwissADME, we predict the following profile:
| Property | Predicted Value | Status | Interpretation |
| Molecular Weight | 157.21 g/mol | Pass | Fragment-like; suitable for optimization. |
| LogP (Lipophilicity) | 0.25 – 0.65 | Pass | Highly hydrophilic; good aqueous solubility. |
| H-Bond Donors | 2 | Pass | Within limit (<5). |
| H-Bond Acceptors | 3 | Pass | Within limit (<10). |
| TPSA | ~50 Ų | Excellent | High probability of BBB penetration. |
| Rotatable Bonds | 3 | Pass | Low flexibility reduces entropic penalty upon binding. |
Expert Insight: The low molecular weight and TPSA suggest this molecule is an excellent Fragment-Based Drug Design (FBDD) starting point, particularly for CNS targets where crossing the Blood-Brain Barrier (BBB) is critical.
Module 2: Target Identification (Reverse Docking)
To identify biological targets without bias, we employ a "reverse docking" or similarity ensemble approach.
Pharmacophore Mapping
The piperazine ring serves as a core scaffold for GPCR ligands. The acetamide extension mimics the peptide bond, potentially interacting with serine/threonine proteases or specific GPCR pockets.
Predicted Top Targets (Confidence > 0.7):
-
5-Hydroxytryptamine Receptor 1A (5-HT1A): Due to the aryl-piperazine mimetic structure.
-
Dopamine D2 Receptor: Classic target for piperazine derivatives.
-
Sigma-1 Receptor: Often binds small, basic amines with hydrophobic linkers.
-
Bacterial DNA Gyrase (Subunit B): Mannich bases often show antibacterial efficacy by interfering with DNA replication.
Module 3: Molecular Docking Protocol
We select 5-HT1A (PDB ID: 7E2X) as the primary case study for CNS activity and DNA Gyrase (PDB ID: 1KZN) for antimicrobial potential.
Protocol: AutoDock Vina
-
Protein Preparation:
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and Kollman charges using AutoDock Tools (ADT).
-
Critical Step: Define the grid box centered on the orthosteric binding site (Asp116 in 5-HT1A is critical for amine binding).
-
-
Ligand Preparation:
-
Set rotatable bonds (amide linker flexibility is key).
-
Save as PDBQT.
-
-
Execution:
-
Exhaustiveness: 8 (Standard) to 32 (High precision).
-
Algorithm: Lamarckian Genetic Algorithm.
-
Interaction Analysis (Mechanistic Hypothesis)
The docking success relies on specific molecular interactions:
-
Salt Bridge: Between the protonated N4 of piperazine and the conserved Aspartate (Asp3.32) in the GPCR transmembrane helix.
-
Hydrogen Bond: Between the acetamide carbonyl oxygen and Serine/Threonine residues in the pocket.
-
Hydrophobic Cluster: The methylene bridge positions the piperazine ring against aromatic residues (Phe/Trp).
Figure 2: Predicted interaction map between N-[(Piperazin-1-yl)methyl]acetamide and the 5-HT1A receptor binding pocket.
Module 4: ADMET & Toxicity Prediction
In silico toxicology is vital for Mannich bases due to the potential release of formaldehyde and reactive iminium ions.
Metabolic Stability (CYP450)
-
Prediction: The molecule is likely a substrate for CYP2D6 (common for basic amines).
-
Risk: N-dealkylation at the methylene bridge could release acetamide and free piperazine.
-
Toxicity Alert: The "Mannich base" structural alert may trigger flags for mutagenicity (Ames test) in some models due to alkylating potential. This must be verified experimentally.
Blood-Brain Barrier (BBB)
-
LogBB Prediction: > 0.1 (Likely permeable).
-
P-gp Substrate: Piperazine derivatives are often P-gp substrates, which might limit brain accumulation unless modified.
Module 5: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD simulation (100 ns) is required to verify the stability of the Ligand-Receptor complex.
Protocol (GROMACS)
-
Topology Generation:
-
Protein: CHARMM36m force field.
-
Ligand: CGenFF (CHARMM General Force Field) for parameters.
-
-
Solvation: TIP3P water model, cubic box with 1.0 nm buffer.
-
Neutralization: Add Na+/Cl- ions to 0.15 M.
-
Production Run: 100 ns, NPT ensemble (310 K, 1 bar).
Analysis Metrics
-
RMSD (Root Mean Square Deviation): A stable plateau < 2.5 Å indicates a stable complex.
-
RMSF (Root Mean Square Fluctuation): High fluctuation in the ligand's acetamide tail suggests entropic instability, potentially requiring structural rigidification in lead optimization.
-
MM/PBSA: Calculation of binding free energy (
). A value < -7.0 kcal/mol typically correlates with micromolar to nanomolar affinity.
Conclusion
The in silico profile of N-[(Piperazin-1-yl)methyl]acetamide suggests it is a versatile, drug-like fragment.
-
Primary Potential: CNS active agent targeting 5-HT1A or D2 receptors.
-
Secondary Potential: Antimicrobial agent (via DNA Gyrase inhibition).
-
Critical Liability: Hydrolytic stability of the Mannich methylene bridge.
Recommendation: Experimental validation should prioritize stability testing in physiological buffer (pH 7.4) before bioassay screening. If unstable, the methylene linker should be replaced with an ethylene or carbonyl linker to improve metabolic half-life.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link
-
Roman, G. (2015). Mannich bases in medicinal chemistry and drug design.[2][3][4] European Journal of Medicinal Chemistry. Link
-
Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research.[5] Link
-
Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. Link
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An In-Depth Technical Guide to the Analogs and Derivatives of N-[(Piperazin-1-yl)methyl]acetamide: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The N-[(Piperazin-1-yl)methyl]acetamide scaffold represents a versatile and privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. The inherent structural features of the piperazine ring, combined with the acetamide functionality, provide a unique framework for molecular modifications, leading to compounds with a broad spectrum of biological activities. This in-depth technical guide offers a comprehensive exploration of the known analogs and derivatives of N-[(Piperazin-1-yl)methyl]acetamide, with a primary focus on their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights to facilitate the design and discovery of novel therapeutics based on this remarkable scaffold.
Introduction: The N-[(Piperazin-1-yl)methyl]acetamide Core
The N-[(Piperazin-1-yl)methyl]acetamide core is characterized by a central piperazine ring linked to an acetamide group via a methylene bridge. The two nitrogen atoms of the piperazine ring offer distinct points for chemical modification, allowing for the introduction of a wide range of substituents that can modulate the compound's physicochemical properties, target affinity, and pharmacokinetic profile. The acetamide moiety can also be modified, although this is less common than substitution on the piperazine ring.
The general synthetic strategy for creating derivatives of this core structure often involves a two-step process: first, the synthesis of a chloroacetamide precursor, followed by its reaction with a desired substituted piperazine.[1] This modular approach allows for the rapid generation of a diverse library of analogs for biological screening.
N-Arylpiperazine Derivatives: A Focus on Anticancer and CNS Applications
The introduction of an aryl group at the N4 position of the piperazine ring has yielded a rich class of compounds with significant therapeutic potential, particularly in oncology and as CNS agents.
Anticancer Activity
Arylpiperazine derivatives of N-[(Piperazin-1-yl)methyl]acetamide have demonstrated potent anticancer activity against a variety of cancer cell lines.[2][3][4] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways that are often dysregulated in cancer.
A prominent mechanism of action for these anticancer agents is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[5] EGFR is a key regulator of cellular signaling pathways involved in cell proliferation, survival, and metastasis.[6] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K/AKT pathways.[6]
Certain N-arylpiperazine derivatives act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[5] This leads to the suppression of cancer cell proliferation and induction of apoptosis.
The nature of the aryl substituent on the piperazine ring plays a critical role in determining the anticancer potency of these compounds.
| Substitution Pattern | Effect on Activity | Example | Reference |
| Electron-withdrawing groups (e.g., -Cl, -CF3) on the phenyl ring | Generally increases potency | 2-(4-(4-chlorophenyl)piperazin-1-yl)-N-(...)acetamide | [7] |
| Electron-donating groups (e.g., -OCH3) on the phenyl ring | Variable effects, can decrease potency | 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(...)acetamide | [7] |
| Bulky substituents (e.g., benzhydryl) | Can enhance potency | N-(...)-2-(4-benzhydrylpiperazin-1-yl)acetamide | [8] |
| Heterocyclic aryl groups (e.g., pyridinyl) | Can modulate activity and selectivity | 2-(4-(pyridin-2-yl)piperazin-1-yl)-N-(...)acetamide | [3] |
Table 1: SAR of N-Arylpiperazine Derivatives as Anticancer Agents
Central Nervous System (CNS) Activity
N-Arylpiperazine derivatives of N-[(Piperazin-1-yl)methyl]acetamide have also been investigated for their potential as CNS agents, particularly as anticonvulsants.[9][10]
The anticonvulsant activity of some of these derivatives is attributed to their ability to modulate voltage-gated sodium channels (VGSCs).[10][11] These channels are crucial for the initiation and propagation of action potentials in neurons. By binding to VGSCs, these compounds can stabilize the inactivated state of the channel, thereby reducing neuronal hyperexcitability and preventing seizure propagation.[11][12]
The anticonvulsant activity of these derivatives is highly dependent on the substitution pattern of the aryl ring.
| Substitution Pattern | Effect on Activity | Example | Reference |
| 3-Trifluoromethylphenyl | Generally active in MES test | N-(...)-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acetamide | [9] |
| 3-Chlorophenyl | Generally inactive | N-(...)-2-(4-(3-chlorophenyl)piperazin-1-yl)acetamide | [9] |
| Phenyl | Moderate activity | N-(...)-2-(4-phenylpiperazin-1-yl)acetamide | [10] |
Table 2: SAR of N-Arylpiperazine Derivatives as Anticonvulsants
N-Benzylpiperazine Derivatives: Potent Antimicrobial Agents
The replacement of the N-aryl group with a benzyl moiety has led to the discovery of a class of compounds with significant antimicrobial activity against a range of bacterial and fungal pathogens.[13][14][15]
Antimicrobial Activity
N-Benzylpiperazine derivatives of N-[(Piperazin-1-yl)methyl]acetamide have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal strains.[13][16]
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | A. niger (MIC, µg/mL) | Reference |
| N-(2,6-dimethylphenyl)-2-(4-(4-nitrobenzyl)piperazin-1-yl)acetamide | 12.5 | 25 | 50 | [13] |
| N-(2,6-dimethylphenyl)-2-(4-(4-chlorobenzyl)piperazin-1-yl)acetamide | 25 | 50 | 100 | [13] |
| N-(2,6-dimethylphenyl)-2-(4-benzylpiperazin-1-yl)acetamide | 50 | 100 | >100 | [13] |
Table 3: Antimicrobial Activity of N-Benzylpiperazine Derivatives
Mechanism of Action
While the exact mechanism of antimicrobial action for these compounds is not fully elucidated, it is hypothesized that they may disrupt the bacterial cell membrane or interfere with essential cellular processes. The lipophilic nature of the benzyl group may facilitate the compound's penetration into the microbial cell.[14]
N-Heterocyclylpiperazine Derivatives: Expanding the Therapeutic Landscape
The incorporation of various heterocyclic rings at the N4 position of the piperazine moiety has further expanded the therapeutic potential of the N-[(Piperazin-1-yl)methyl]acetamide scaffold, leading to compounds with diverse biological activities, including anticancer and antimicrobial effects.[1][11][17]
Anticancer Activity
Derivatives bearing heterocyclic moieties such as quinazoline and benzimidazole have shown promising anticancer activity.[17][18] For instance, certain quinazolinone-containing derivatives have been found to exhibit good anticancer activity, with molecular docking studies suggesting potential interactions with key cancer-related targets.[18]
Antimicrobial Activity
The introduction of heterocyclic systems like thiophene has resulted in compounds with notable antimicrobial and antioxidant properties.[1][11]
Experimental Protocols
The synthesis of N-substituted piperazin-1-ylmethyl acetamide derivatives generally follows a convergent synthetic strategy.
General Synthesis of N-Substituted Piperazin-1-ylmethyl Acetamides
Step 1: Synthesis of the N-Substituted-2-chloroacetamide Intermediate
-
To a solution of the desired substituted amine (1.0 eq) in a suitable solvent (e.g., dichloromethane, ethyl acetate) at 0 °C, add a base (e.g., triethylamine, 1.2 eq).[9]
-
Slowly add chloroacetyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-substituted-2-chloroacetamide intermediate. Purification can be achieved by recrystallization or column chromatography.
Step 2: Synthesis of the Final N-Substituted Piperazin-1-ylmethyl Acetamide Derivative
-
To a solution of the N-substituted-2-chloroacetamide intermediate (1.0 eq) in a suitable solvent (e.g., acetone, acetonitrile), add the desired substituted piperazine (1.2 eq) and a base (e.g., potassium carbonate, 2.0 eq).[10]
-
Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure N-substituted piperazin-1-ylmethyl acetamide derivative.
Conclusion and Future Perspectives
The N-[(Piperazin-1-yl)methyl]acetamide scaffold has proven to be a highly fruitful starting point for the development of a wide range of biologically active compounds. The modular nature of its synthesis allows for extensive structural diversification, leading to the discovery of potent anticancer, antimicrobial, and CNS agents. Structure-activity relationship studies have provided valuable insights into the key structural features required for each biological activity, guiding the rational design of new and improved derivatives.
Future research in this area should focus on several key aspects. A more in-depth elucidation of the mechanisms of action, particularly for the antimicrobial derivatives, will be crucial for their further development. The exploration of novel substitutions on both the piperazine ring and the acetamide moiety could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, the application of computational modeling and machine learning approaches could accelerate the discovery of new lead compounds with desired therapeutic properties. The continued investigation of this versatile scaffold holds significant promise for the development of the next generation of innovative medicines.
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Deshmukh, B., & Wagh, S. (2024). Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. International Journal of Novel Research and Development, 9(7), 1-10. [Link]
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Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal Chemistry Research, 24(8), 3164-3175. [Link]
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King, G. O., & Schlichter, L. C. (1998). Inhibition of voltage-dependent sodium channels by the anticonvulsant gamma-aminobutyric acid type A receptor modulator, 3-benzyl-3-ethyl-2-piperidinone. Journal of Pharmacology and Experimental Therapeutics, 285(3), 1045-1053. [Link]
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Saadeh, H. A., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507. [Link]
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Sreenivasa, M., et al. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Oriental Journal of Chemistry, 35(1), 157-166. [Link]
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Mehta, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 1-21. [Link]
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Zhang, Q., et al. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers in Chemistry, 13, 1378875. [Link]
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Wang, S. Y., & Wang, G. K. (2022). Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Pharmaceuticals, 15(3), 329. [Link]
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Gonzalez-Cota, A. L., & Loya-Lopez, S. (2025). Modulation of Voltage-Gated Sodium Channels from Sensory Neurons by Isoeugenol. International Journal of Molecular Sciences, 26(16), 8893. [Link]
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Vetter, I., & Lewis, R. J. (2017). The pharmacology of voltage-gated sodium channel activators. Neuropharmacology, 127, 114-123. [Link]
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Panneerselvam, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Journal of the Serbian Chemical Society, 71(3), 249-254. [Link]
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Ghorab, M. M., et al. (2005). Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives. Bioorganic & Medicinal Chemistry, 13(20), 5743-5749. [Link]
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Technical Guide: Stability and Degradation of N-[(Piperazin-1-yl)methyl]acetamide
This technical guide details the stability profile and degradation pathways of N-[(Piperazin-1-yl)methyl]acetamide . It is structured for researchers requiring actionable insights into the handling, analysis, and formulation of this Mannich base derivative.
Executive Technical Summary
N-[(Piperazin-1-yl)methyl]acetamide is a Mannich base characterized by an
While often used as a prodrug strategy to alter solubility or lipophilicity, this molecule exhibits inherent hydrolytic instability . The core stability challenge is the acid-catalyzed retro-Mannich reaction , which cleaves the molecule back into its three constituent precursors: Acetamide, Formaldehyde, and Piperazine. Secondary degradation risks include oxidative ring opening of the piperazine moiety and potential nitrosamine formation under specific environmental conditions.
Key Stability Indicators:
-
pH Sensitivity: Highly unstable in acidic media (
); moderately stable at neutral/alkaline pH. -
Oxidative Risk: Susceptible to N-oxidation and ring fragmentation in the presence of peroxides or metal ions (
). -
Analytical Artifacts: Standard acidic HPLC mobile phases (e.g., 0.1% Formic Acid) may induce on-column degradation, leading to false quantitation.
Chemical Architecture & Reactivity
The molecule’s reactivity is dictated by the electron density around the methylene bridge.
-
The Mannich Linkage (
): The central carbon is bonded to two nitrogen atoms (one amide, one amine). The amide nitrogen is electron-withdrawing, making the methylene carbon electrophilic and susceptible to nucleophilic attack (by water). -
The Piperazine Ring: A secondary amine heterocycle prone to oxidation and radical attack.
Structural Vulnerability Map
| Moiety | Primary Threat | Mechanism | Resulting Impurity |
| Methylene Bridge | Hydrolysis | Retro-Mannich Cleavage | Formaldehyde, Acetamide, Piperazine |
| Piperazine Ring | Oxidation | Radical Abstraction / Ring Opening | Ethylenediamine, N-Formylpiperazine |
| Secondary Amine | Nitrosation | Reaction with | N-Nitrosopiperazine (Mutagenic) |
Primary Degradation Pathway: Hydrolytic Cleavage
The dominant degradation pathway is the Retro-Mannich Reaction . Unlike amide hydrolysis which requires harsh conditions, this cleavage occurs readily in aqueous solution, driven by the thermodynamic stability of the separated amide and amine.
Mechanism[1][2][3][4][5][6]
-
Protonation: The piperazine nitrogen or the amide oxygen accepts a proton.
-
Elimination: The bond between the methylene carbon and the piperazine nitrogen breaks, releasing free piperazine and forming an iminium ion intermediate (
). -
Hydration: Water attacks the iminium ion.
-
Collapse: The intermediate collapses to release Acetamide and Formaldehyde.
Pathway Visualization (DOT)
Caption: The acid-catalyzed retro-Mannich pathway, releasing the bioactive amine and formaldehyde.
Secondary Degradation: Oxidative & Thermal
While the Mannich linkage is the "weak link," the piperazine ring is susceptible to oxidative stress, particularly in formulation excipients containing trace peroxides (e.g., PEGs, Polysorbates).
Oxidative Pathways[4]
-
N-Oxidation: Formation of Piperazine-N-oxide.
-
Ring Fragmentation: Radical attack (often metal-catalyzed) at the
-carbon of the piperazine ring leads to ring opening, generating Ethylenediamine and Glycine derivatives. -
Dehydrogenation: Formation of 2,3-dehydropiperazine intermediates.
Thermal Stress
At elevated temperatures (
Experimental Assessment Protocols
To validate the stability profile, the following stress testing (forced degradation) protocols are recommended. These are designed to isolate specific pathways.
Protocol A: pH-Rate Profile (Hydrolysis)
Objective: Determine the pH of maximum stability (
-
Buffer Prep: Prepare 50 mM phosphate/citrate buffers at pH 1.2, 4.0, 6.8, and 8.0.
-
Sample Prep: Dissolve compound to 100
. Note: Use acetonitrile as a co-solvent if needed, but avoid alcohols (methanol) which can exchange with the Mannich base. -
Incubation: Thermostat at
. -
Sampling: Aliquot at T=0, 1h, 4h, 8h, 24h.
-
Quenching: Neutralize acid samples immediately with weak base to stop hydrolysis before analysis.
Protocol B: Oxidative Stress
Objective: Assess piperazine ring vulnerability.[1]
-
Medium: 0.3%
in water/acetonitrile (neutral pH). -
Incubation: Room temperature for 4 hours.
-
Control: Perform a parallel dark control to rule out light sensitivity.
-
Analysis: Look for +16 Da (N-oxide) and ring-opening peaks in LC-MS.
Protocol C: Formaldehyde Scavenging Test (Self-Validating)
Objective: Confirm retro-Mannich mechanism.
-
Method: Spike the degradation sample with Nash Reagent (acetylacetone + ammonium acetate).
-
Observation: Development of a yellow color (3,5-diacetyl-1,4-dihydrolutidine) confirms the release of free formaldehyde, validating the cleavage mechanism.
Analytical Method Development (Critical)
Analyzing Mannich bases is notoriously difficult because the analytical method itself can degrade the sample.
The "Acidic Mobile Phase" Trap
Standard reverse-phase HPLC uses 0.1% Formic Acid or TFA (pH ~2-2.5).
-
Risk: Injecting N-[(Piperazin-1-yl)methyl]acetamide into an acidic stream may cause degradation inside the column .
-
Symptom: You observe split peaks or high levels of piperazine/acetamide that vary with flow rate or column temperature.
Recommended Chromatographic Conditions
To ensure data integrity, use a high-pH stable column and alkaline mobile phase.
| Parameter | Recommendation | Rationale |
| Column | C18 Hybrid Particle (e.g., Waters XBridge, Agilent Poroshell HPH) | Withstands high pH without silica dissolution. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.0 - 10.0) | Keeps the Mannich base in the neutral/stable form. |
| Mobile Phase B | Acetonitrile | Aprotic solvent prevents solvolysis. |
| Temperature | Minimizes on-column thermal degradation. | |
| Detection | UV 210 nm / MS (ESI+) | Piperazine has weak UV chromophores; MS is preferred. |
Mitigation Strategies
-
Formulation pH: Maintain formulation pH > 6.0. Avoid acidic liquid formulations.
-
Lyophilization: If aqueous stability is poor, formulate as a lyophilized powder. The solid state significantly retards the retro-Mannich reaction.
-
Excipient Selection: Avoid excipients with aldehyde impurities (e.g., certain grades of lactose) which can shift the equilibrium or form complex adducts.
References
- Bundgaard, H. (1985). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities. Elsevier Science. (Foundational text on N-Mannich base hydrolysis kinetics).
-
Nielsen, P. T., et al. (2013).[2] "Thermal degradation of piperazine and its structural analogs." Energy Procedia, 37, 1912-1923.[2] Link
- Rochelle, G. T. (2012). "Oxidative degradation of piperazine in pilot plants." International Journal of Greenhouse Gas Control.
- European Pharmacopoeia (Ph. Eur.). Monograph on Rolitetracycline.
-
World Health Organization (WHO) . (2023). Nitrosamine impurities in medications: Technical update. Link (Safety guidance on secondary amines like piperazine).
Sources
Methodological & Application
Application Notes and Protocols: Dissolution of N-[(Piperazin-1-yl)methyl]acetamide for In Vitro Assays
Introduction
N-[(Piperazin-1-yl)methyl]acetamide is a piperazine-containing compound with potential applications in various research fields, including drug discovery and development. The piperazine ring is a common motif in many biologically active molecules, suggesting its potential for interaction with biological targets.[1][2] As with any compound intended for biological screening, establishing a reliable and reproducible dissolution protocol is a critical first step for obtaining meaningful and consistent results in in vitro assays.
This document provides a detailed guide for the dissolution of N-[(Piperazin-1-yl)methyl]acetamide, drawing upon the physicochemical principles of structurally related piperazine and acetamide compounds. The protocols outlined herein are designed to ensure the integrity of the compound and the validity of the experimental data.
Physicochemical Properties and Solubility Profile
While specific experimental data for N-[(Piperazin-1-yl)methyl]acetamide is not extensively documented in publicly available literature, its structure, featuring a polar piperazine ring and an acetamide group, allows for an inferred solubility profile based on analogous compounds.
The presence of the piperazine moiety, a six-membered ring containing two nitrogen atoms, and the acetamide functional group suggests that N-[(Piperazin-1-yl)methyl]acetamide is a polar molecule. Piperazine derivatives are known to interact with various receptors and ion channels.[1] The amide bond in the acetamide group further contributes to the compound's polarity and potential for hydrogen bonding.[1]
Based on the analysis of similar structures, the following solubility characteristics can be anticipated:
| Solvent | Solubility | Rationale and Remarks |
| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvents like DMSO are generally effective at dissolving a wide range of organic compounds, including those with both polar and non-polar features. Related piperazine-acetamide derivatives show good solubility in DMSO.[1] |
| Ethanol | Moderate to High | As a polar protic solvent, ethanol is expected to be a suitable solvent for N-[(Piperazin-1-yl)methyl]acetamide.[2] |
| Methanol | Moderate to High | Similar to ethanol, methanol's polarity makes it a likely good solvent for this compound.[2] |
| Water / Aqueous Buffers (e.g., PBS) | pH-Dependent | The piperazine ring has two nitrogen atoms that can be protonated at acidic pH. This protonation increases the compound's polarity and, consequently, its water solubility.[1] At physiological pH (7.4), the compound will likely exist in equilibrium between its neutral and monoprotonated forms.[1] Solubility in aqueous buffers may be limited and may require the use of a co-solvent like DMSO. |
Safety Precautions and Handling
Given the limited specific safety data for N-[(Piperazin-1-yl)methyl]acetamide, it is prudent to handle the compound with care, following standard laboratory safety procedures and drawing guidance from the safety profiles of related compounds like N-Methylacetamide.
Potential Hazards (inferred from related compounds):
-
May be harmful if inhaled or swallowed.[3]
-
Some related acetamide compounds have been associated with reproductive toxicity.[5][6]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4][5]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[5][6]
-
Avoid Contact: Do not allow the compound to come into contact with eyes, skin, or clothing.[5] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[3][4]
-
Storage: Store N-[(Piperazin-1-yl)methyl]acetamide in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[5][6]
Experimental Protocols
The following protocols provide a step-by-step guide for the dissolution of N-[(Piperazin-1-yl)methyl]acetamide to prepare stock and working solutions for in vitro assays.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is recommended for creating a stable, high-concentration stock solution that can be easily diluted into aqueous media for various experiments.
Materials:
-
N-[(Piperazin-1-yl)methyl]acetamide (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of N-[(Piperazin-1-yl)methyl]acetamide in a sterile microcentrifuge tube or vial.
-
Adding Solvent: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If particles remain, sonicate the solution in a water bath for 5-10 minutes.
-
Gentle warming (up to 37°C) can also aid in dissolution, but care should be taken to avoid degradation.
-
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of Aqueous Working Solutions
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for the final assay.
Materials:
-
N-[(Piperazin-1-yl)methyl]acetamide DMSO stock solution (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), cell culture medium, or other desired aqueous buffer
-
Sterile dilution tubes
Procedure:
-
Thawing the Stock Solution: Thaw a frozen aliquot of the DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentrations.
-
Solvent Concentration: Crucially, ensure that the final concentration of DMSO in the assay does not exceed a level that could cause cellular toxicity or other artifacts (typically <0.5%, and ideally ≤0.1%).
-
Mixing: Gently vortex or invert the tubes to ensure homogeneity of the working solutions.
-
Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately to avoid potential stability issues in aqueous environments.
Visualization of the Dissolution Workflow
The following diagram illustrates the decision-making process and workflow for dissolving N-[(Piperazin-1-yl)methyl]acetamide.
Caption: Workflow for dissolving N-[(Piperazin-1-yl)methyl]acetamide.
Stability and Storage Recommendations
-
Solid Compound: Store the solid form of N-[(Piperazin-1-yl)methyl]acetamide in a tightly sealed container in a cool, dry place.
-
Stock Solutions: DMSO stock solutions are generally stable for extended periods when stored at -20°C or -80°C. For a related compound, stability of at least one year has been noted.[7] However, it is best practice to use aliquots to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: The stability of N-[(Piperazin-1-yl)methyl]acetamide in aqueous solutions may be limited and pH-dependent.[1] Under strongly acidic conditions (pH < 2), the amide bond may be susceptible to hydrolysis.[1] It is strongly recommended to prepare fresh working solutions from the DMSO stock immediately before each experiment.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound does not fully dissolve in DMSO. | Insufficient solvent volume or low temperature. | Increase the solvent volume, continue vortexing, and use sonication or gentle warming (up to 37°C). |
| Precipitation occurs when diluting the stock solution into aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | Lower the final concentration of the working solution. Consider if a higher percentage of DMSO (while still being non-toxic to the cells) is permissible for your specific assay. |
| Inconsistent assay results. | Degradation of the compound in aqueous solution or issues with stock solution integrity. | Prepare fresh working solutions for each experiment. Ensure the stock solution has not undergone multiple freeze-thaw cycles. |
Conclusion
This application note provides a comprehensive, though inferred, guide to the dissolution of N-[(Piperazin-1-yl)methyl]acetamide for in vitro assays. By understanding the likely physicochemical properties based on its structural motifs and following the detailed protocols for preparing stock and working solutions, researchers can improve the reliability and reproducibility of their experimental results. Adherence to the safety and handling guidelines is paramount to ensure a safe laboratory environment.
References
- Smolecule. (2023, August 15). N,N-dimethyl-2-piperazin-1-yl-acetamide.
- EvitaChem. 2-piperazin-1-yl-N-(thien-2-ylmethyl)acetamide.
- Fisher Scientific.
- 3 - SAFETY D
- Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide | 5294-61-1.
- Environmental Protection Agency. N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.
- Echemi. (2019, July 15). N-(4-Aminophenyl)
- Cole-Parmer. (2005, October 3).
- AK Scientific, Inc. (S)
Sources
- 1. Buy N,N-dimethyl-2-piperazin-1-yl-acetamide | 39890-43-2 [smolecule.com]
- 2. Buy 2-piperazin-1-yl-N-(thien-2-ylmethyl)acetamide (EVT-2619449) | 946680-80-4 [evitachem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. schd-shimadzu.com [schd-shimadzu.com]
Application Note: Functional Profiling and Cell-Based Characterization of N-[(Piperazin-1-yl)methyl]acetamide Derivatives
Executive Summary & Scientific Rationale
N-[(Piperazin-1-yl)methyl]acetamide and its derivatives represent a "privileged scaffold" in medicinal chemistry. The piperazine moiety is a core pharmacophore in CNS-active drugs (antipsychotics, antidepressants) due to its ability to mimic secondary structural turns in proteins and interact with G-Protein Coupled Receptors (GPCRs). The acetamide side chain often serves as a hydrogen bond donor/acceptor to tune solubility and binding affinity.
However, the specific methylene bridge (Mannich base-like linkage) in this structure introduces unique challenges regarding hydrolytic stability and metabolic activation. This guide outlines a robust, self-validating screening cascade designed to distinguish between the activity of the intact molecule and its potential hydrolysis products.
Key Applications:
-
CNS Therapeutics: Dopamine (D2/D3) and Serotonin (5-HT) receptor modulation.
-
Neuroprotection: Acetylcholinesterase (AChE) inhibition pathways.
-
Metabolic Disorders:
-glucosidase inhibition potential.[1]
Critical Pre-Assay Validation: Stability & Solubility
Scientific Integrity Check:
The structure
Protocol A: LC-MS Stability Check in Assay Media
-
Preparation: Dissolve compound to 10 mM in 100% DMSO.
-
Dilution: Dilute to 10
M in the specific assay buffer (e.g., HBSS or DMEM + 10% FBS) used for cell culture. -
Incubation: Incubate at 37°C.
-
Sampling: Aliquot at
hours. -
Analysis: Analyze via LC-MS/MS to quantify the parent peak vs. the free piperazine peak.
-
Decision Gate: If
, treat the compound as a prodrug.
-
Recommended Screening Cascade
To maximize resource efficiency, we recommend a "Triage" approach.
Figure 1: The hierarchical screening cascade ensures that unstable or toxic compounds are identified before expensive functional assays are performed.
Protocol 1: High-Content Cytotoxicity Profiling (Tier 1)
Before assessing efficacy, establish the therapeutic window. Piperazine derivatives can induce phospholipidosis; therefore, a dual-readout assay is recommended.
Cell Lines: HepG2 (Liver liability) and SH-SY5Y (Neuro-relevance).
Reagents
-
Resazurin (Alamar Blue): Metabolic activity indicator.
-
Hoechst 33342: Nuclear stain (cell count).
-
Positive Control: Tamoxifen (10
M).
Step-by-Step Methodology
-
Seeding: Seed SH-SY5Y cells at 5,000 cells/well in 384-well black/clear-bottom plates. Incubate 24h.
-
Dosing: Treat with N-[(Piperazin-1-yl)methyl]acetamide derivatives (8-point dose-response: 0.1
M to 100 M).-
Vehicle Control: 0.5% DMSO max.
-
-
Incubation: 48 hours at 37°C, 5% CO
. -
Multiplex Staining:
-
Add Resazurin (final 10% v/v). Incubate 2 hours.
-
Add Hoechst 33342 (final 5
g/mL).
-
-
Data Acquisition:
-
Read Fluorescence (Ex 560 / Em 590) for metabolism.
-
Image Nuclei (High-Content Imager) for cell count.
-
-
Analysis: Calculate
. A safe candidate should have M.
Protocol 2: GPCR Functional Assay (cAMP Mode) (Tier 2)
Piperazine scaffolds are classic ligands for Dopamine (
Mechanism: If the compound acts as an agonist for
Reagents
-
Cells: CHO-K1 stably expressing Human Dopamine D2 Receptor.
-
Sensor: TR-FRET cAMP Kit (e.g., HTRF or Lance Ultra).
-
Stimulator: Forskolin (10
M).
Step-by-Step Methodology
-
Cell Prep: Harvest cells and resuspend in stimulation buffer (HBSS + 0.5 mM IBMX to block phosphodiesterase).
-
Plating: Dispense 2,000 cells/well into a 384-well low-volume white plate.
-
Compound Addition:
-
Add 5
L of Test Compound. -
Incubate 15 mins (Antagonist mode) or proceed (Agonist mode).
-
-
Stimulation:
-
Add 5
L of Forskolin (10 M final). -
Incubate 30 mins at RT.
-
-
Detection:
-
Add cAMP-d2 conjugate (Acceptor).
-
Add Anti-cAMP-Cryptate (Donor).
-
-
Readout: Measure HTRF ratio (
). -
Data Interpretation:
-
Agonist Effect: Decrease in HTRF signal (inhibition of cAMP).
-
Antagonist Effect: Restoration of Forskolin signal in the presence of a reference agonist (e.g., Quinpirole).
-
Protocol 3: CNS Permeability (Caco-2 Bi-directional) (Tier 3)
For N-[(Piperazin-1-yl)methyl]acetamide derivatives intended for CNS targets, blood-brain barrier (BBB) penetration is non-negotiable. Caco-2 permeability correlates well with BBB penetration for passive diffusion.
Experimental Setup
-
System: Transwell® polycarbonate inserts (0.4
m pore). -
Culture: Caco-2 cells cultured for 21 days to form a polarized monolayer.
-
Integrity Check: TEER (Transepithelial Electrical Resistance) must be
.
Methodology
-
Apical to Basolateral (A-B): Add compound (10
M) to the Apical chamber. Buffer: HBSS pH 7.4. -
Basolateral to Apical (B-A): Add compound to Basolateral chamber (to check for P-gp efflux).
-
Sampling: Collect samples from the receiver compartment at 60 and 120 minutes.
-
Quantification: LC-MS/MS.
-
Calculation:
-
Where
is the transport rate, is the area, and is initial concentration.
-
Data Interpretation Table:
| Parameter | Value | Interpretation |
| High Permeability (Likely CNS penetrant) | ||
| Low Permeability (Poor absorption) | ||
| Efflux Ratio (B-A)/(A-B) | P-gp Substrate (May need inhibitor) |
References
-
Review of Piperazine Scaffolds
- Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Source: ChemistrySelect / PubMed (2024/2026).
-
URL:[Link] (Search Term: Piperazine Scaffold Medicinal Chemistry)
-
Acetamide Derivatives in Pharmacology
-
Alzheimer's & Cholinesterase Applications
-
Antidiabetic Applications
Sources
- 1. Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Determining the In Vitro Antimicrobial Activity of Novel Piperazine Derivatives
An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Antimicrobial Discovery
The rise of antimicrobial resistance (AMR) is a pressing global health crisis, rendering many existing treatments for infectious diseases ineffective. This has catalyzed an urgent search for novel therapeutic agents with unique mechanisms of action.[1] Piperazine, a six-membered heterocyclic nucleus, has been identified as a "privileged structure" in medicinal chemistry.[2][3] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[4][5] The versatility of the piperazine ring allows for structural modifications that can significantly enhance antimicrobial potency and modulate pharmacokinetic properties, making it a focal point in the development of next-generation anti-infective agents.[6][7]
This guide provides a comprehensive, field-proven framework for the systematic evaluation of the antimicrobial activity of newly synthesized piperazine derivatives. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that the generated data is not only accurate but also robust and reproducible. The protocols described herein are grounded in standards set by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and are designed to form a self-validating system for credible drug discovery research.
Core Principles of Antimicrobial Susceptibility Testing (AST)
Before proceeding to specific protocols, it is crucial to understand the foundational metrics of antimicrobial activity:
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[8] It is the most widely used metric to quantify the in vitro potency of a new compound.
-
Zone of Inhibition: In agar diffusion tests, this is the circular area around an antibiotic-impregnated disk where bacterial growth is visibly inhibited.[9][10] The diameter of this zone correlates with the susceptibility of the microorganism to the compound.
-
Bacteriostatic vs. Bactericidal Activity: A bacteriostatic agent inhibits bacterial growth, while a bactericidal agent actively kills the bacteria.[11] The time-kill kinetics assay is the gold standard for differentiating between these two modes of action. A compound is typically considered bactericidal if it causes a ≥3-log10 (99.9%) reduction in the number of colony-forming units (CFU/mL) from the initial inoculum.[11][12]
Essential Materials and Reagents
Test Compounds
-
Piperazine Derivatives: Synthesized and purified compounds. A stock solution of known concentration (e.g., 10 mg/mL or 100 mM) should be prepared in a suitable solvent, typically Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the assay should be kept low (e.g., ≤1%) to avoid solvent-induced toxicity.
Microorganisms
-
Quality Control (QC) Strains: A panel of reference strains with known and reproducible susceptibility profiles is mandatory for validating every experiment.[13] These can be obtained from recognized culture collections such as the American Type Culture Collection (ATCC).
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus subsp. aureus ATCC® 25923™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Enterococcus faecalis ATCC® 29212™
-
-
Test Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) isolates, should be used for comprehensive evaluation.
Culture Media and Reagents
-
Broth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard for broth dilution testing of non-fastidious aerobic bacteria.[14] Tryptic Soy Broth (TSB) can be used for inoculum preparation.
-
Agar Media: Mueller-Hinton Agar (MHA) is the standard for disk diffusion tests.[10] The agar depth must be uniform (4 mm) as it influences the rate of drug diffusion.[15] Tryptic Soy Agar (TSA) or Blood Agar can be used for purity checks and colony counting.
-
Reagents: Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS) for dilutions, 0.5 McFarland Turbidity Standard for inoculum standardization.
The Cornerstone of Trustworthiness: A Robust Quality Control (QC) System
No antimicrobial susceptibility test result is valid without rigorous quality control. A self-validating protocol requires concurrent testing of QC strains alongside the experimental compounds.[16][17]
-
Rationale: QC strains have established, acceptable ranges for MIC values and zone diameters for standard antibiotics.[18] If the results for the QC strain fall outside these ranges, it indicates a systemic error in the experiment (e.g., incorrect media preparation, improper inoculum density, expired reagents, or incorrect incubation).[13] In such cases, the results for the test compounds must be considered invalid, and the experiment must be repeated after troubleshooting.
-
Implementation: For every batch of tests, run a parallel assay with a known reference antibiotic (e.g., Ciprofloxacin, Gentamicin) and the relevant QC strains. The resulting MIC or zone diameter must fall within the published CLSI M100 performance standards.[18]
Table 1: Example Quality Control Reference Ranges
| QC Strain | Antimicrobial Agent | MIC Range (µg/mL) | Disk Diffusion Zone Diameter Range (mm) |
| E. coli ATCC® 25922™ | Ciprofloxacin | 0.004 - 0.015 | 30 - 40 |
| S. aureus ATCC® 25923™ | Ciprofloxacin | 0.12 - 0.5 | 22 - 30 |
| P. aeruginosa ATCC® 27853™ | Gentamicin | 0.5 - 2 | 16 - 21 |
| E. faecalis ATCC® 29212™ | Ampicillin | 0.5 - 2 | N/A |
Note: These ranges are illustrative. Always refer to the latest CLSI M100 document for current, definitive QC ranges.[18]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of a piperazine derivative that inhibits microbial growth and is considered the gold standard for susceptibility testing.[14]
Causality Behind the Method: The protocol systematically exposes a standardized number of bacteria to a series of twofold dilutions of the test compound in a liquid growth medium. Growth (or lack thereof) is assessed visually after incubation, directly revealing the minimum concentration required for inhibition.
-
Preparation of Compound Plate: a. In a sterile 96-well U-bottom plate, add 100 µL of sterile CAMHB to wells 2 through 12 of a given row. b. Prepare a starting solution of the piperazine derivative in the first well. For example, add 200 µL of a 128 µg/mL solution of the compound to well 1. c. Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard the final 100 µL from well 10. d. Well 11 serves as the growth control (contains only broth and inoculum). Well 12 serves as the sterility control (contains only broth).
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or TSB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical; an inoculum that is too dense or too sparse will lead to erroneous MIC values.[15] d. Dilute this standardized suspension 1:100 in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation and Incubation: a. Add 100 µL of the final diluted inoculum to wells 1 through 11. The final volume in each well will be 200 µL. b. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: a. Following incubation, visually inspect the wells for turbidity. The growth control (well 11) should be turbid. The sterility control (well 12) should be clear. b. The MIC is the lowest concentration of the piperazine derivative at which there is no visible growth (i.e., the first clear well).[8]
Caption: Workflow for MIC determination using broth microdilution.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer Method)
This method is excellent for initial screening of multiple compounds against different bacteria. It relies on the diffusion of the compound from a paper disk into an agar medium, creating a concentration gradient.[10][15]
-
Inoculum Preparation: a. Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1 (Section 5.1, Step 2a-c).
-
Plate Inoculation: a. Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.[19] b. Remove excess fluid by pressing the swab against the inside of the tube. c. Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[9]
-
Application of Disks: a. Prepare sterile paper disks (6 mm diameter). Aseptically impregnate each disk with a known amount of the piperazine derivative solution (e.g., 10 µL of a 3 mg/mL stock to get 30 µ g/disk ). The solvent should be allowed to fully evaporate in a sterile environment. b. Using sterile forceps or a disk dispenser, place the impregnated disks onto the inoculated agar surface. c. Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate to prevent overlapping of inhibition zones.[10][20] d. Gently press each disk to ensure complete contact with the agar.
-
Incubation and Measurement: a. Invert the plates and incubate at 35 ± 2°C for 16-20 hours. b. After incubation, use a ruler or caliper to measure the diameter of the zone of inhibition (including the disk diameter) for each compound.
Caption: Workflow for the Kirby-Bauer agar disk diffusion test.
Protocol 3: Time-Kill Kinetics Assay
This dynamic assay provides critical information on whether a piperazine derivative is bactericidal or bacteriostatic by measuring the rate of bacterial killing over time.[12][21]
Causality Behind the Method: By exposing a standard bacterial population to a fixed concentration of the compound and quantifying the number of viable cells at multiple time points, we can directly observe the impact on bacterial viability over a 24-hour period.
-
Preparation: a. Prepare a mid-log phase bacterial culture in CAMHB. b. Prepare sterile flasks or tubes containing CAMHB with the piperazine derivative at concentrations relative to its predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no compound. c. Inoculate each flask (including the growth control) with the bacterial culture to a final density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Sampling and Plating: a. Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask. b. Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. c. Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates to obtain colony counts between 30 and 300.
-
Incubation and Counting: a. Incubate the TSA plates at 35 ± 2°C for 18-24 hours. b. Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
Data Analysis: a. Convert the CFU/mL values to log10 CFU/mL. b. Plot the log10 CFU/mL versus time (in hours) for each concentration and the growth control. c. Determine bactericidal activity, defined as a ≥3-log10 reduction in CFU/mL from the initial (T=0) inoculum.[11][22]
Caption: Workflow for the time-kill kinetics assay.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.
Table 2: Example Data Summary for Novel Piperazine Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Disk Diffusion Zone (mm) @ 30 µ g/disk | Time-Kill (24h) Outcome @ 4x MIC |
| PIPER-001 | S. aureus ATCC® 25923™ | 4 | 22 | Bactericidal (↓ 4.2 log10) |
| PIPER-001 | E. coli ATCC® 25922™ | 16 | 15 | Bacteriostatic (↓ 0.5 log10) |
| PIPER-002 | S. aureus ATCC® 25923™ | 8 | 18 | Bacteriostatic (↓ 1.1 log10) |
| PIPER-002 | E. coli ATCC® 25922™ | >64 | 6 (No zone) | No effect |
| Ciprofloxacin | S. aureus ATCC® 25923™ | 0.25 | 25 | Bactericidal (↓ 5.1 log10) |
By following these detailed protocols, grounded in established standards and scientific rationale, researchers can confidently and accurately characterize the antimicrobial potential of novel piperazine derivatives, contributing valuable data to the critical fight against antimicrobial resistance.
References
-
Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. PMC. [Link]
-
Quality Control of Antimicrobial Susceptibility Testing. PHE. [Link]
-
Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]
-
STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. [Link]
-
A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]
-
Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
-
Disk diffusion method. SEAFDEC/AQD Institutional Repository. [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
-
Piperazine based antimicrobial polymers: a review. PMC - NIH. [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. FAO. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
-
Quality Control of Anti Microbial Susceptibility Test. SlideShare. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
2.4. Time–Kill Assay. Bio-protocol. [Link]
-
(PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
-
Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. [Link]
-
Time-Kill Kinetics Assay. Emery Pharma. [Link]
-
Synthesis, characterization, and biological activity of novel azole piperazine congeners. National Library of Medicine. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]
-
Piperazine based antimicrobial polymers: a review. RSC Publishing. [Link]
-
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. [Link]
-
Broth Microdilution. MI - Microbiology. [Link]
-
Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]
-
Antibacterial activity and mechanism of piperazine polymer. ResearchGate. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. [Link]
-
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity. TÜBİTAK Academic Journals. [Link]
Sources
- 1. apjhs.com [apjhs.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 11. emerypharma.com [emerypharma.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. microbiologyclass.net [microbiologyclass.net]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. asm.org [asm.org]
- 16. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iacld.com [iacld.com]
- 18. nih.org.pk [nih.org.pk]
- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
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- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
Application Note: High-Throughput Screening of N-[(Piperazin-1-yl)methyl]acetamide Scaffolds
This Application Note is designed for Senior Research Scientists and HTS Directors engaged in Fragment-Based Drug Discovery (FBDD) or Small Molecule Library Screening. It addresses the specific handling, screening, and validation protocols for N-[(Piperazin-1-yl)methyl]acetamide , a compound class exhibiting unique chemical reactivity profiles (Mannich base) that require specialized assay considerations.
Executive Summary & Chemical Context
N-[(Piperazin-1-yl)methyl]acetamide represents a distinct class of N-Mannich bases . Unlike the chemically stable 2-(piperazin-1-yl)acetamide (C-linked), the N-linked methylene bridge (R-CO-NH-CH2-N<) imparts a reversible reactivity profile. In high-throughput screening (HTS), this molecule serves two potential roles:
-
Covalent Fragment: A "warhead" capable of mild alkylation or formaldehyde release in proximity to nucleophilic residues (Cys/Lys/Ser).
-
Privileged Scaffold: A piperazine core (GPCR/Kinase friendly) with a solubilizing acetamide tail.
Critical Advisory: The N-Mannich linkage is susceptible to hydrolysis, releasing free piperazine, acetamide, and formaldehyde. This protocol includes mandatory Stability Checkpoints to distinguish genuine pharmacological inhibition from assay interference caused by decomposition products (e.g., formaldehyde-induced protein crosslinking).
Chemical Handling & Library Preparation
Objective: Ensure compound integrity prior to dispensing.
A. Stability Profiling (Pre-Screen)
N-[(Piperazin-1-yl)methyl]acetamide is sensitive to acidic pH and elevated temperatures.
-
Storage: Solid state at -20°C under desiccant.
-
Solubilization: Dissolve in 100% DMSO immediately prior to use. Avoid aqueous buffers in the source plate.
-
QC Step: Perform LC-MS verification of the stock solution.
-
Target Mass: [M+H]+ (Calculated based on R-groups).
-
Degradation Marker: Presence of free Acetamide or Piperazine peaks indicates hydrolysis.
-
B. Automated Dispensing Protocol
Equipment: Acoustic Liquid Handler (e.g., Echo® 650) or Pin Tool. Method:
-
Source Plate: 384-well LDV (Low Dead Volume) plate, 10 mM stock in DMSO.
-
Destination: Assay plates (pre-filled with buffer only if immediate read is planned).
-
Time Constraint: Once dispensed into aqueous assay buffer, the screening window is < 4 hours to minimize hydrolysis artifacts.
HTS Assay Protocol: Target Engagement (TR-FRET)
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected for its resistance to autofluorescence and high sensitivity for low-affinity fragment binding.
Materials
-
Target Protein: His-tagged Kinase or GPCR (purified).
-
Tracer: Biotinylated-Probe or Fluorescent Ligand.
-
Detection: Eu-labeled Anti-His Antibody + APC-labeled Streptavidin.
-
Compound: N-[(Piperazin-1-yl)methyl]acetamide (Test).
-
Controls: Staurosporine (Pos), DMSO (Neg).[1]
Step-by-Step Workflow
-
Buffer Prep: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Note: Avoid primary amine buffers (Tris) as they can react with the Mannich base equilibrium.
-
-
Dispense Compound: Transfer 50 nL of 10 mM compound to 384-well plate (Final conc: 50 µM).
-
Protein Addition: Add 5 µL of 2x Protein Mix. Centrifuge 1 min @ 1000 rpm.
-
Incubation 1: 15 mins @ RT (Allow binding/potential covalent modification).
-
Tracer Addition: Add 5 µL of 2x Tracer/Detection Mix.
-
Incubation 2: 60 mins @ RT (Dark).
-
Read: EnVision® or PHERAstar® (Excitation: 337 nm; Emission: 620 nm / 665 nm).
Validating Hits & Eliminating False Positives
The N-Mannich base can generate formaldehyde, a notorious pan-assay interference compound (PAINS).
Validation Algorithm (Logic Flow)
The following decision tree must be applied to any "Active" hit (>50% inhibition).
Figure 1: Hit Triage Workflow for Mannich Base Libraries. This logic filters out decomposition artifacts.
Counter-Screen Protocol: Formaldehyde Dehydrogenase (FDH) Assay
To confirm the hit is not due to released formaldehyde crosslinking the protein:
-
Incubate Compound (50 µM) in assay buffer for 2 hours.
-
Add FDH enzyme + NAD+.
-
Measure NADH production (Absorbance 340 nm).
-
Result: High signal = Compound decomposition. Discard Hit.
Data Analysis & Interpretation
Quantitative Metrics
Summarize screening performance using the following parameters.
| Metric | Formula | Acceptance Criteria |
| Z-Factor (Z') | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
| Signal-to-Background | > 3.0 | |
| CV% | < 5% | |
| Hit Cutoff | Typically > 50% Inhibition |
Structural Activity Relationship (SAR) Insight
When analyzing hits, compare the N-Mannich (Test) vs. C-Amide (Control) analogs:
-
Scenario A: Both active. Mechanism = Piperazine core binding.
-
Scenario B: Only N-Mannich active. Mechanism = Likely covalent interaction via methylene bridge or specific pocket fit of the N-substituent.
-
Scenario C: N-Mannich active, FDH positive. Mechanism = False Positive (Formaldehyde artifact).
References
-
Mannich Base Chemistry in Drug Design
-
HTS Assay Validation Standards
- Title: "Assay Guidance Manual: Assay Valid
- Source: NCBI Bookshelf.
-
URL:[Link]
-
Piperazine Scaffolds in Medicinal Chemistry
-
PAINS and Assay Interference
- Title: "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS)
- Source: Journal of Medicinal Chemistry.
-
URL:[Link]
Sources
Animal models for testing N-[(Piperazin-1-yl)methyl]acetamide in vivo
Application Note: Preclinical Evaluation of N-[(Piperazin-1-yl)methyl]acetamide
Part 1: Executive Summary & Chemical Context
N-[(Piperazin-1-yl)methyl]acetamide represents a classic Mannich base , synthesized via the condensation of piperazine (secondary amine), formaldehyde, and acetamide (amide with active hydrogen). In medicinal chemistry, this structural class is frequently investigated for three distinct pharmacological profiles:
-
Analgesic & Anti-inflammatory Activity: Piperazine-acetamide hybrids often act as non-steroidal anti-inflammatory agents (NSAIDs) or modulators of nociceptive pathways.
-
Anthelmintic Activity: The piperazine core is a well-established GABA agonist in nematodes, causing flaccid paralysis.
-
Prodrug Kinetics: The methylene bridge (Mannich linkage) is susceptible to hydrolysis in acidic environments (e.g., gastric fluid), potentially releasing the parent piperazine and acetamide in situ.
Strategic Directive: Testing this compound requires a bifurcated approach. You must determine if the biological activity arises from the intact molecule or its hydrolysis products. Therefore, stability profiling prior to in vivo administration is not optional—it is critical.
Part 2: Formulation & Stability (The "Go/No-Go" Step)
Before animal dosing, the hydrolytic stability of the Mannich base must be established to select the correct route of administration (ROA).
Protocol A: Vehicle Selection & Stability Check
-
Challenge: Mannich bases decompose in acidic pH. Oral gavage (PO) may lead to premature hydrolysis in the stomach.
-
Recommendation: Use Intraperitoneal (IP) or Intravenous (IV) routes for initial efficacy to bypass gastric acid, unless assessing oral prodrug potential.
-
Vehicle Formulation:
-
Preferred: 10% DMSO + 40% PEG-400 + 50% Saline (pH adjusted to 7.4).
-
Alternative: 0.5% Carboxymethylcellulose (CMC) suspension (prepare fresh immediately before dosing).
-
Part 3: Safety Profiling (OECD 423)
Objective: Define the Therapeutic Index (TI) and LD50 cut-off.
Methodology: Follow OECD Guideline 423 (Acute Toxic Class Method) .
-
Animals: Female Wistar rats or Swiss albino mice (n=3 per step).
-
Fasting: Overnight (water ad libitum).
-
Starting Dose: 300 mg/kg (based on typical piperazine derivative toxicity).
-
Observation:
-
0-30 min: Hypersensitivity, convulsions.
-
4 hours: Sedation, motor coordination.
-
14 days: Body weight, mortality, gross necropsy.
-
-
Stop Rule: If 2/3 animals die, reduce dose to 50 mg/kg. If 3/3 survive, escalate to 2000 mg/kg.
Part 4: Efficacy Module – Analgesia & Inflammation[1][2][3][4][5]
This is the highest-probability therapeutic area for acetamide-piperazine derivatives.
Experiment 1: Peripheral Analgesia (Acetic Acid Writhing Test)
Rationale: Tests efficacy against inflammatory pain (COX inhibition).
-
Animals: Swiss albino mice (18–25 g), n=6/group.
-
Groups:
-
Vehicle Control.
-
Standard: Indomethacin (10 mg/kg) or Aspirin (100 mg/kg).
-
Test Compound (Low): 25 mg/kg.
-
Test Compound (High): 50 mg/kg.
-
-
Procedure:
-
Administer test compound (IP/PO) 30 mins prior to challenge.
-
Challenge: IP injection of 0.6% v/v Acetic Acid (10 mL/kg).
-
Data Collection: Count "writhes" (abdominal constriction + hind limb extension) for 20 minutes starting 5 minutes post-injection.
-
-
Calculation:
Experiment 2: Central Analgesia (Hot Plate Method)
Rationale: Distinguishes central (opioid-like) vs. peripheral activity.
-
Equipment: Eddy’s Hot Plate maintained at 55 ± 0.5°C .
-
Procedure:
-
Screen animals: Select mice with baseline latency of 3–5 seconds.
-
Administer compound.
-
Measure latency to paw lick or jump at 30, 60, and 90 mins.
-
Cut-off: 15 seconds (to prevent tissue damage).
-
-
Interpretation: An increase in latency suggests central mechanism (supraspinal).
Experiment 3: Anti-inflammatory (Carrageenan Paw Edema)
Rationale: The gold standard for acute inflammation.
-
Animals: Wistar rats (150–200 g).
-
Procedure:
-
Measure baseline paw volume (
) using a Plethysmometer. -
Administer Test Compound (1 hour prior to challenge).
-
Challenge: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar tissue of the right hind paw.
-
Measure paw volume (
) at 1, 3, and 5 hours.
-
-
Mechanistic Insight:
-
0-2 hrs inhibition: Histamine/Serotonin phase (Piperazine relevance).
-
3-5 hrs inhibition: Prostaglandin phase (Acetamide/COX relevance).
-
Part 5: Secondary Efficacy – Anthelmintic Screening
Given the piperazine core, testing for paralytic activity against nematodes is scientifically sound.
-
Model Organism: Pheretima posthuma (Indian adult earthworm) – anatomically analogous to intestinal roundworms.
-
Protocol:
-
Acclimate worms in saline.
-
Prepare Petri dishes with 20 mL test solution (0.1%, 0.2%, 0.5% w/v).
-
Control: Piperazine Citrate (Standard).
-
Endpoint:
-
Paralysis Time: No movement unless shaken vigorously.
-
Death Time: No movement even when dipped in 50°C water.
-
-
Part 6: Data Visualization & Workflow
The following diagram illustrates the decision logic for testing this Mannich base, distinguishing between intact molecule activity and metabolite activity.
Figure 1: Decision tree for preclinical evaluation, prioritizing stability testing to determine the validity of oral vs. parenteral dosing.
Part 7: Summary Data Tables
Table 1: Scoring Rubric for Writhing Test
| Group | Dose (mg/kg) | Mean Writhes (20 min) | % Inhibition | Statistical Significance (p) |
| Vehicle | N/A | - | - | |
| Indomethacin | 10 | 78% | < 0.001 | |
| Test Cmpd | 25 | |||
| Test Cmpd | 50 |
Table 2: Anthelmintic Activity Metrics
| Compound | Conc.[1][2][3][4][5][6][7][8][9][10][11] (%) | Time to Paralysis (min) | Time to Death (min) | Potency Ratio (vs Std) |
| Piperazine Citrate | 0.2 | 1.0 | ||
| Test Cmpd | 0.2 |
Part 8: References
-
OECD Guidelines for the Testing of Chemicals. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Publishing. [Link]
-
Jain, A., et al. (2020).[1] Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential.[1][2] Drug Research. [Link]
-
Raoof, S. S., & Sadiq, A. S. (2022).[12] Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science. [Link]
-
Deshmukh, B. (2025).[7] Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride.... IJNRD.[7] [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 4. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ijnrd.org [ijnrd.org]
- 8. Buy 2-piperazin-1-yl-N-(thien-2-ylmethyl)acetamide (EVT-2619449) | 946680-80-4 [evitachem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
Troubleshooting & Optimization
Overcoming solubility issues with N-[(Piperazin-1-yl)methyl]acetamide in biological buffers
A Guide to Overcoming Solubility Challenges in Biological Buffers
Welcome to the technical support center for N-[(Piperazin-1-yl)methyl]acetamide and related piperazine-acetamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you troubleshoot and optimize your experimental workflow.
Section 1: Understanding the Molecule - Core Physicochemical Principles
The solubility behavior of N-[(Piperazin-1-yl)methyl]acetamide is governed by its two primary functional components: the piperazine ring and the acetamide group .
-
The Piperazine Ring: This is a cyclic diamine that acts as a weak base. It possesses two nitrogen atoms that can be protonated in aqueous solutions. The pKa values for the parent piperazine molecule are approximately 5.4 and 9.7.[1] This dual basicity is the most critical factor influencing solubility. At acidic pH, both nitrogens become protonated, forming a highly polar, water-soluble cation. As the pH increases towards neutral, the molecule loses its charge, becomes less polar, and its aqueous solubility dramatically decreases.[2][3]
-
The Acetamide Group: This portion of the molecule is polar and capable of hydrogen bonding, which contributes favorably to water solubility.[4][5]
The interplay between these groups means that while the compound has features that promote solubility, its behavior is fundamentally pH-dependent. The most common issue—precipitation in standard physiological buffers (pH ~7.4)—is a direct consequence of the piperazine ring being predominantly in its less soluble, partially protonated or neutral form.[6][7]
Table 1: Estimated Physicochemical Properties of N-[(Piperazin-1-yl)methyl]acetamide
| Property | Estimated Value / Characteristic | Rationale & Scientific Context |
| Molecular Formula | C₇H₁₅N₃O | Based on chemical structure. |
| Molecular Weight | ~157.21 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar small molecule piperazine derivatives.[8] |
| pKa (Basic) | pKa₁: ~5-6; pKa₂: ~9-10 | Based on piperazine and its substituted derivatives.[1] This is the key to understanding pH-dependent solubility. |
| Aqueous Solubility | Highly pH-dependent | Expected to be high at pH < 5 (as a salt), moderate to low at pH 7.4, and low at pH > 10 (as free base).[3][9] |
| LogP | Estimated < 1.0 | The absence of large lipophilic groups suggests relatively low lipophilicity and a preference for aqueous environments when protonated.[4] |
| Stock Solvents | DMSO, Methanol, Ethanol | Polar organic solvents are effective for creating high-concentration stock solutions.[10] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why did my N-[(Piperazin-1-yl)methyl]acetamide precipitate when I diluted my DMSO stock into PBS (pH 7.4)?
A1: This is the most common solubility issue. Your compound is likely soluble at a high concentration in 100% DMSO, but it crashes out upon dilution into the aqueous buffer. The reason is two-fold:
-
pH: PBS has a pH of approximately 7.4. At this pH, the piperazine ring is not fully protonated, making the molecule significantly less polar and less soluble than it would be in an acidic solution.[3][7]
-
Solvent Change: You are performing a solvent switch from a highly favorable organic solvent (DMSO) to a less favorable aqueous environment. The final concentration of your compound in PBS may have exceeded its kinetic solubility limit under those specific pH and solvent conditions.[2]
Q2: What is the best solvent to use for my initial stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution (e.g., 10-50 mM).[11] It is a powerful aprotic solvent that can dissolve a wide range of polar and non-polar compounds.[11] For assays sensitive to DMSO, absolute ethanol or methanol are viable alternatives, though they may not achieve the same high concentrations.[10]
Q3: How much DMSO is acceptable in my final assay?
A3: The final concentration of DMSO should typically be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity in cell-based assays. Always run a vehicle control (buffer with the same final concentration of DMSO but without your compound) to ensure the solvent itself is not affecting the experimental outcome.
Section 3: In-Depth Troubleshooting Guides
Problem: Compound Precipitation in Neutral Biological Buffer
You've diluted your DMSO stock into your assay buffer (e.g., PBS, HEPES, or TRIS at pH 7.4) and observe immediate or eventual cloudiness or precipitate.
Solution Pathway: Your primary goal is to increase the aqueous solubility of the compound by protonating the piperazine ring. This can be achieved through a systematic, multi-step approach.
The most effective strategy is to lower the pH of your biological buffer.[2][12] By acidifying the solution, you increase the proportion of the highly soluble, protonated form of the molecule.
Experimental Plan:
-
Determine Assay pH Tolerance: First, confirm the acceptable pH range for your specific biological assay (e.g., enzyme activity, cell viability). Many assays are robust within a pH range of 6.0-7.4.
-
Prepare Acidified Buffer: Prepare your biological buffer and adjust the pH downwards using small additions of 0.1 N or 1 N HCl. We recommend testing a range, for example, pH 7.0, 6.5, and 6.0.
-
Test Solubility: Attempt to dissolve N-[(Piperazin-1-yl)methyl]acetamide in the pH-adjusted buffers. You should observe a significant increase in solubility at lower pH values.
Caption: pH-dependent protonation and solubility of the piperazine ring.
If your assay is strictly limited to a neutral pH, the next step is to use a water-miscible organic co-solvent to increase the solvating power of the buffer.[13][14][15]
Experimental Plan:
-
Select a Co-solvent: Choose a co-solvent that is compatible with your assay. Common choices are listed in Table 2.
-
Prepare Stock in Co-solvent: If not already done, prepare a concentrated stock of your compound in 100% of the chosen co-solvent (e.g., 50 mM in DMSO).
-
Serial Dilution: Perform a serial dilution of your compound directly into the final assay buffer. The key is to ensure the final concentration of the co-solvent remains low (see Table 2 for typical limits). For example, a 1:100 dilution of a DMSO stock results in a final concentration of 1% DMSO.
Table 2: Recommended Co-solvents and Surfactants for Solubility Enhancement
| Agent | Type | Typical Final Conc. | Mechanism of Action & Notes |
| DMSO | Co-solvent | < 0.5% | Aprotic solvent; disrupts water structure to create more favorable pockets for the solute. The gold standard for stock solutions.[11] |
| Ethanol | Co-solvent | < 1-2% | Protic solvent; less potent than DMSO but often better tolerated in biological systems.[16] |
| Propylene Glycol (PG) | Co-solvent | < 5% | A viscous co-solvent often used in pharmaceutical formulations. Can help prevent precipitation.[13] |
| Polyethylene Glycol 400 (PEG-400) | Co-solvent | < 10% | A polymeric co-solvent that increases solubility by creating a more hydrophobic microenvironment.[16] |
| SBE-β-CD | Excipient (Complexation) | 1-10 mM | Sulfobutylether β-cyclodextrin forms an inclusion complex, encapsulating the less soluble part of the molecule in its hydrophobic core.[11] |
| Kolliphor® EL (Cremophor EL) | Surfactant | < 0.1% | A non-ionic surfactant that forms micelles to encapsulate the compound, increasing apparent solubility.[11][17] |
If both pH adjustment and simple co-solvents fail, more advanced formulation strategies may be necessary, particularly for in vivo studies.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic portions from water.[11][18] SBE-β-CD is a common and effective choice.
-
Surfactant-based Systems: Surfactants like Kolliphor® EL or Solutol® HS-15 form micelles in aqueous solution above their critical micelle concentration (CMC).[11][17] The hydrophobic core of these micelles can solubilize your compound. This approach is often used in creating self-emulsifying drug delivery systems (SEDDS).[15][17]
Caption: Troubleshooting workflow for solubility issues.
Section 4: Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Materials: N-[(Piperazin-1-yl)methyl]acetamide (solid), anhydrous DMSO, sterile microcentrifuge tubes or vials, precision balance, vortex mixer.
-
Procedure:
-
Weigh out the desired amount of solid compound into a sterile vial. For example, to make 1 mL of a 20 mM stock (MW: 157.21 g/mol ), weigh 3.14 mg.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex vigorously for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for compound stability first.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
Protocol 2: Kinetic Solubility Determination in Assay Buffer
This protocol provides a quick assessment of the concentration at which your compound begins to precipitate in a specific buffer.
-
Materials: 10 mM stock solution of the compound in DMSO, the target biological buffer (e.g., PBS, pH 7.4), 96-well clear-bottom plate, multichannel pipette, plate reader capable of nephelometry or absorbance at ~620 nm.
-
Procedure:
-
Add 198 µL of the biological buffer to each well of the 96-well plate.
-
Add 2 µL of your 10 mM DMSO stock solution to the first well (this creates a 100 µM solution with 1% DMSO). Mix thoroughly.
-
Perform a 1:2 serial dilution across the plate by transferring 100 µL from the first well to the second, mixing, then 100 µL from the second to the third, and so on.
-
Include a "buffer + 1% DMSO" well as a blank control.
-
Incubate the plate at room temperature for 1-2 hours.
-
Visually inspect for precipitation.
-
Measure the turbidity using a plate reader (nephelometry) or absorbance at a high wavelength (e.g., 620 nm) where the compound itself does not absorb.
-
Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity/absorbance compared to the blank control.
-
Protocol 3: Systematic pH-Solubility Profiling
This protocol helps you identify the optimal pH for solubilizing your compound.
-
Materials: Compound stock in DMSO, a series of your chosen biological buffer adjusted to different pH values (e.g., 7.4, 7.0, 6.5, 6.0, 5.5), 96-well plates.
-
Procedure:
-
Set up separate rows or columns in your 96-well plate for each pH condition.
-
For each pH, perform the kinetic solubility assay as described in Protocol 2.
-
Analysis: Compare the solubility limits across the different pH conditions. This will generate a pH-solubility profile and quantitatively demonstrate the benefit of acidification for your compound.
-
References
-
Wikipedia contributors. (2024). Cosolvent. Wikipedia. [Link]
-
wisdomlib. (2025). Co-solvency: Significance and symbolism. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2013). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. [Link]
-
ResearchGate. (2022). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]
-
Solubility of Things. Piperazine. [Link]
-
Pharma's Almanac. (2016). Optimising Excipients to Improve Bioavailability. [Link]
-
Pharmaceutical Outsourcing. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
SpringerLink. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]
-
Catalent. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]
-
U.S. Environmental Protection Agency. N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. [Link]
- Google Patents.
-
ResearchGate. (2014). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. [Link]
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]
-
Cfm E-commerce Inc. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]
-
Fiveable. (2025). pH and Solubility. [Link]
-
American Pharmaceutical Review. (2015). Improving the Bio-Availability of Drugs Through Their Chemistry. [Link]
-
CORE. (2007). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
Wikipedia contributors. (2024). N-Methylacetamide. Wikipedia. [Link]
-
Desheng. (2025). Chemical Stability Analysis of Biological Buffer PIPES. [Link]
-
Pharmaffiliates. N-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)-N-(2-(piperazin-1-yl)acetyl)acetamide. [Link]
-
GSC Online Press. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
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Technical Support Center: Optimizing N-[(Piperazin-1-yl)methyl]acetamide Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing the use of novel compounds in cell viability assays. This guide is specifically tailored for researchers, scientists, and drug development professionals working with N-[(Piperazin-1-yl)methyl]acetamide and similar novel piperazine derivatives. Our goal is to provide you with the foundational knowledge, detailed protocols, and troubleshooting insights required to generate accurate and reproducible results.
The piperazine moiety is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2] Consequently, when evaluating a new derivative like N-[(Piperazin-1-yl)methyl]acetamide, a systematic approach to concentration optimization is not just recommended—it is essential for the integrity of your study. This guide provides the expertise to navigate this critical process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when beginning their experiments.
Q1: What is the primary challenge in using N-[(Piperazin-1-yl)methyl]acetamide in cell viability assays?
A1: The primary challenge with any novel compound is the absence of established pharmacological data. N-[(Piperazin-1-yl)methyl]acetamide, a piperazine derivative, may exhibit significant biological activity, but its effective concentration, potential for cytotoxicity, and interaction with assay components are unknown.[3][4] Therefore, the most critical initial step is to determine the precise concentration range that elicits a biological response without causing unintended artifacts, ensuring that your results are both meaningful and reproducible.[5][6]
Q2: What is a recommended starting concentration range for initial screening?
A2: For a novel compound where the potency is unknown, it is crucial to screen across a broad concentration range. A logarithmic or semi-logarithmic dilution series is most effective.
| Recommended Starting Range | Dilution Strategy | Rationale |
| 100 µM down to 0.1 µM | 10-point, 3-fold serial dilution | Covers several orders of magnitude to capture a wide range of potential IC50 values. |
| 10 µM down to 1 nM | 8-point, 5-fold serial dilution | Suitable if higher potency is anticipated based on structural analogs. |
Starting with a wide range, such as 0.1 µM to 100 µM, is a standard practice that helps in identifying the half-maximal inhibitory concentration (IC50) and establishing a narrower, more focused range for subsequent detailed experiments.[7][8]
Q3: Which cell viability assay is best suited for this compound?
A3: The choice of assay is critical and depends on the compound's potential mechanism of action. It is often advisable to use more than one assay to confirm results.[9]
-
Metabolic Assays (e.g., MTT, XTT, Resazurin): These are excellent starting points. They measure the activity of mitochondrial dehydrogenases, which serves as a proxy for cell viability.[7] The MTT assay is a cost-effective, common choice, though it requires a final solubilization step.[10]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is a direct indicator of metabolically active, viable cells. They are highly sensitive but can be more expensive.[5]
-
Membrane Integrity Assays (e.g., LDH Release, Trypan Blue): These measure cytotoxicity by detecting the release of lactate dehydrogenase (LDH) from damaged cells or the uptake of dye by non-viable cells. They directly measure cell death rather than metabolic activity.
Recommendation: Begin with a metabolic assay like MTT. If you observe unexpected results, validate them with an ATP-based or cytotoxicity assay to rule out compound interference.
Q4: What is the best solvent for N-[(Piperazin-1-yl)methyl]acetamide, and what are the limits?
A4: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving novel organic compounds for in vitro screening. However, DMSO itself can be cytotoxic at higher concentrations.
Core Principle: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% , and must be consistent across all wells, including vehicle controls.[11] Always perform a "vehicle control" experiment (cells treated with the highest concentration of DMSO used in the experiment) to ensure the solvent itself is not impacting cell viability.
Q5: How long should I expose the cells to the compound?
A5: The optimal incubation time depends on the cell line's doubling time and the compound's mechanism of action.[7] A typical starting point is to perform a time-course experiment, measuring viability at 24, 48, and 72 hours post-treatment. This helps determine when the compound exerts its maximum effect.[8]
Part 2: Core Experimental Protocols
Here we provide detailed, step-by-step methodologies for the essential experiments required to optimize your assay.
Protocol 1: Determination of Optimal Cell Seeding Density
Causality: Before testing your compound, you must ensure that the number of cells plated is within the linear range of your chosen assay. Too few cells will result in a low signal, while too many can lead to over-confluence and nutrient depletion, affecting viability independently of your compound.[11][12]
Methodology:
-
Cell Preparation: Harvest cells that are in the logarithmic growth phase. Ensure a single-cell suspension.
-
Serial Dilution: Prepare a series of cell dilutions in complete culture medium. For a 96-well plate, a common range to test is from 1,000 to 40,000 cells per well.
-
Plating: Seed 100 µL of each cell dilution into at least six replicate wells of a 96-well plate. Include "media only" blank wells.
-
Incubation: Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).
-
Assay Performance: Perform your chosen viability assay (e.g., MTT) according to the manufacturer's protocol.
-
Data Analysis: Subtract the average absorbance of the "media only" blanks from all other wells. Plot the mean absorbance versus the number of cells seeded. The optimal seeding density will be in the linear portion of this curve, typically yielding an absorbance value between 0.75 and 1.25 for an MTT assay.[10][12]
Protocol 2: Establishing a Dose-Response Curve for IC50 Determination
Causality: This is the definitive experiment to determine the potency of N-[(Piperazin-1-yl)methyl]acetamide. A dose-response curve plots cell viability as a function of compound concentration, allowing for the calculation of the IC50 value.
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the optimal density determined in Protocol 1. Incubate overnight to allow for cell adherence.
-
Compound Preparation: Prepare a 2X working concentration stock of your highest desired concentration (e.g., 200 µM for a final concentration of 100 µM) in culture medium. Perform serial dilutions (e.g., 10-point, 3-fold) in culture medium to create a range of 2X concentrations.
-
Treatment: Carefully remove the existing medium from the cells. Add 100 µL of the 2X compound dilutions to the corresponding wells. Also include:
-
Vehicle Control: Wells with medium containing the same final DMSO concentration as the highest compound concentration.
-
Untreated Control: Wells with fresh medium only.
-
-
Incubation: Incubate the plate for the predetermined time (e.g., 48 hours).
-
Assay Performance: Add the viability reagent (e.g., MTT) and follow the standard protocol.
-
Data Analysis:
-
Normalize the data: (Absorbance_of_Treated_Well - Absorbance_of_Blank) / (Absorbance_of_Vehicle_Control - Absorbance_of_Blank) * 100%
-
Plot the normalized percent viability against the logarithm of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 3: Cell-Free Interference Control
Causality: Some compounds can directly interact with assay reagents, leading to false results. For example, a reducing agent could convert MTT to formazan, mimicking cell viability. This control test is essential to validate your assay's results.[7]
Methodology:
-
Plate Setup: In a 96-well plate, add 100 µL of cell culture medium to several wells. Do NOT add cells.
-
Compound Addition: Add your compound dilutions to these wells, just as you would in the main experiment. Include a "medium only" control.
-
Incubation: Incubate the plate under the same conditions as your main experiment.
-
Assay Performance: Add the viability reagent (e.g., MTT, Resazurin) and complete the assay protocol.
-
Analysis: If you observe a significant signal (e.g., color change) in the absence of cells, your compound is interfering with the assay. In this case, you must switch to a different viability assay that works on a different principle (e.g., an ATP-based assay).
Part 3: Visualization & Workflow
A systematic approach is key to successful optimization. The following workflow outlines the logical progression of experiments.
Caption: Experimental workflow for concentration optimization.
Part 4: Troubleshooting Guide
Even with robust protocols, issues can arise. This guide helps you diagnose and solve common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | 1. Uneven Cell Seeding: Cell suspension was not homogenous. 2. Pipetting Errors: Inaccurate volumes of cells, media, or reagents.[10] 3. Edge Effects: Evaporation from outer wells of the plate.[11][13] | 1. Thoroughly mix the cell suspension before and during plating. 2. Calibrate pipettes regularly. Use a multichannel pipette for reagent addition. 3. Fill perimeter wells with sterile PBS or medium without using them for data. Use a plate sealer.[13] |
| Absorbance/Luminescence Readings Too Low | 1. Low Cell Density: Too few cells were seeded to generate a detectable signal.[11] 2. Insufficient Incubation Time: Assay reagent incubation was too short.[13] 3. High Compound Cytotoxicity: Most cells are dead, even at the lowest concentrations. | 1. Re-run Protocol 1 to determine the optimal cell number. 2. Optimize incubation time for your specific cell line (typically 1-4 hours for MTT).[11] 3. Test an even lower range of compound concentrations. |
| Absorbance/Luminescence Readings Too High | 1. High Cell Density: Cells are over-confluent, leading to a plateau in the signal.[11] 2. Contamination: Bacterial or yeast contamination can metabolize assay reagents.[10][12] 3. Incomplete Formazan Solubilization (MTT): Crystals are not fully dissolved, leading to artificially high and erratic readings.[13] | 1. Reduce the initial cell seeding density. 2. Visually inspect plates for contamination. Maintain sterile technique. Use media with antibiotics if necessary, but be aware of their potential effects.[9] 3. Increase incubation time with the solubilization solution (e.g., DMSO). Ensure sufficient volume and gentle agitation.[10] |
| Unexpected Results | 1. Compound Precipitation: Compound is not soluble at higher concentrations in the media. 2. Compound Interference: Compound directly reacts with the assay reagent.[7] 3. Phenol Red Interference: Phenol red in the medium can affect absorbance readings in colorimetric assays.[11] | 1. Visually inspect wells for precipitate. If observed, use a lower top concentration or investigate alternative solvents/formulations. 2. Run the Cell-Free Interference Control (Protocol 3). If interference is confirmed, switch to an assay with a different detection principle. 3. Use a phenol red-free medium during the assay incubation step. |
Troubleshooting Decision Tree
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- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting unexpected results in N-[(Piperazin-1-yl)methyl]acetamide experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
A Note on Structure and Analogs
The compound of interest is N-[(Piperazin-1-yl)methyl]acetamide , with the following structure:
CH₃-C(=O)-NH-CH₂-N(CH₂CH₂)₂NH
It is important to distinguish this from its more commonly documented isomer, 2-(Piperazin-1-yl)acetamide ([piperazine ring]-CH₂-C(=O)-NH₂)[1]. While data for the exact N-methyl acetamide isomer is sparse, the troubleshooting principles outlined here are derived from the fundamental chemistry of its functional groups (amide, secondary amine, tertiary amine) and extensive data on closely related piperazine-acetamide derivatives.[2][3][4]
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses foundational questions regarding the handling, storage, and properties of N-[(Piperazin-1-yl)methyl]acetamide.
Q1: How should I properly store this compound to ensure its stability?
Answer: Proper storage is critical to prevent degradation. N-[(Piperazin-1-yl)methyl]acetamide, like many piperazine derivatives, is susceptible to oxidation and hydrolysis.
-
Cause: The secondary amine in the piperazine ring can be oxidized by atmospheric oxygen. The amide linkage can be susceptible to hydrolysis, particularly if exposed to moisture in acidic or basic conditions.[2][5]
-
Solution:
-
Short-Term Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7]
-
Long-Term Storage: For extended periods, store under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[6][] This minimizes exposure to oxygen and moisture.
-
Incompatible Materials: Avoid storage near strong oxidizing agents.[6][7]
-
Q2: What are the primary safety precautions for handling this compound?
Answer: While specific toxicity data for this molecule is not available, the functional groups suggest a safety protocol consistent with handling other amine and amide compounds.
-
Cause: Amine compounds can be irritants or sensitizers. Dusts or aerosols can be harmful if inhaled.[9][10]
-
Solution:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[6]
-
Exposure Response: In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air. For eye contact, rinse cautiously with water for several minutes.[9]
-
Disposal: Dispose of waste according to local, state, and federal regulations.[11]
-
Q3: What solvents are recommended for this compound?
Answer: The polarity of the molecule, with its piperazine and acetamide groups, dictates its solubility.
-
Cause: The piperazine and amide moieties can form hydrogen bonds, favoring solubility in polar solvents.
-
Solution:
-
Good Solubility: Expect good solubility in polar organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols (methanol, ethanol).[3]
-
Limited Solubility: Solubility is likely limited in non-polar solvents such as hexanes or toluene.[3]
-
Aqueous Solubility: The compound should have some water solubility, which will be pH-dependent due to the basic piperazine nitrogen.
-
Part 2: Troubleshooting Synthesis & Purification
This section focuses on resolving common issues encountered during the synthesis and purification of N-[(Piperazin-1-yl)methyl]acetamide and its derivatives. A common synthetic route is the Mannich reaction involving acetamide, formaldehyde, and piperazine.
Q4: My synthesis yield is very low. What are the likely causes?
Answer: Low yields in this type of synthesis often point to issues with reagents, reaction conditions, or competing side reactions.
-
Cause 1: Reagent Quality: The most common issue is the quality of formaldehyde, which can polymerize into paraformaldehyde. Piperazine can also absorb atmospheric water and CO₂, reducing its effective concentration.
-
Solution 1: Use fresh, high-purity reagents. Ensure piperazine is stored in a desiccator. If using paraformaldehyde, ensure conditions are sufficient to depolymerize it (often gentle heating).
-
Cause 2: Competing Side Reactions: The secondary amine on piperazine is a strong nucleophile. A common side reaction is the formation of the di-substituted product, where two (acetamidomethyl) groups attach to both piperazine nitrogens.
-
Solution 2:
-
Stoichiometry Control: Use a molar excess of piperazine relative to acetamide and formaldehyde. This statistically favors the mono-substituted product. A common strategy for mono-substitution involves using a large excess of the piperazine.[12]
-
Protecting Group Strategy: For cleaner results, consider using a protecting group like Boc (tert-butyloxycarbonyl) on one of the piperazine nitrogens to ensure only mono-substitution occurs, followed by a deprotection step.
-
-
Cause 3: Incorrect pH: The reaction is sensitive to pH. The nucleophilicity of piperazine is reduced at low pH, while formaldehyde can undergo undesired reactions at high pH.
-
Solution 3: Maintain a neutral to slightly basic pH during the reaction to ensure piperazine is sufficiently nucleophilic without causing reagent degradation.
Diagram: Potential Synthesis Side Products
Caption: Key reactions in the synthesis of N-[(Piperazin-1-yl)methyl]acetamide.
Q5: I am struggling to purify my product. It co-elutes with starting material during column chromatography.
Answer: Purification can be challenging due to the similar polarities of the product and unreacted piperazine.
-
Cause: Both the product and piperazine are basic, polar molecules that can interact strongly with silica gel, leading to peak tailing and poor separation.
-
Solution 1: Acid/Base Extraction:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic product and unreacted piperazine will move to the aqueous layer as hydrochloride salts.
-
Neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to pH > 9.
-
Extract the free-base product back into an organic solvent. This process helps remove non-basic impurities.
-
-
Solution 2: Modify Chromatography Conditions:
-
Add a Base: Add a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide to the mobile phase. This deactivates the acidic silanol groups on the silica surface, reducing peak tailing of basic compounds.
-
Use a Different Stationary Phase: Consider using alumina (basic or neutral) or a C18 reverse-phase column, which may offer better separation.
-
-
Solution 3: Crystallization/Salt Formation: Piperazine compounds can often be purified by crystallization, either as the free base or as a salt (e.g., hydrochloride or fumarate).[13] Experiment with different solvents to find one in which the product is soluble when hot but sparingly soluble when cold.
Part 3: Troubleshooting Analysis & Stability
This section provides guidance on interpreting analytical data and addressing issues related to compound stability.
Q6: My ¹H NMR spectrum is confusing. How can I confirm my product's identity?
Answer: Confirming the structure requires careful analysis of key signals. While a definitive spectrum for the target compound is not published, we can predict the expected shifts based on analogs.[4][14]
-
Cause: Unexpected peaks may arise from impurities, side products, or residual solvent. The broadness of N-H signals can also complicate interpretation.
-
Solution: Look for these characteristic signals:
| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Acetyl CH₃ | ~2.0 | Singlet (s) | A sharp signal integrating to 3H. |
| Methylene Bridge (-NH-CH₂ -N) | ~4.2 - 4.5 | Singlet (s) or Doublet (d) | This is a key signal. It will be a singlet if there's no coupling to the amide N-H, or a doublet if there is coupling. Its position differentiates it from the isomer 2-(piperazin-1-yl)acetamide, where this peak is around 3.1 ppm.[14] |
| Piperazine CH₂ (adjacent to CH₂) | ~2.5 - 2.7 | Multiplet (m) | Protons on the piperazine ring adjacent to the substitution point. |
| Piperazine CH₂ (adjacent to N-H) | ~2.8 - 3.0 | Multiplet (m) | Protons on the other side of the piperazine ring. |
| Piperazine N-H | Variable (Broad) | Broad Singlet (bs) | This signal is often broad and its position can shift depending on concentration and solvent. Can be confirmed by a D₂O exchange experiment, where it will disappear. |
| Amide N-H | Variable (Broad) | Broad Singlet (bs) or Triplet (t) | Position is variable. May show coupling to the methylene bridge protons. Will also disappear upon D₂O exchange. |
Diagram: Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Q7: My compound seems to be degrading in solution during my biological assay.
Answer: Piperazine-containing molecules can exhibit pH- and temperature-dependent stability.
-
Cause 1: Hydrolysis: The amide bond can undergo hydrolysis, especially under strongly acidic or basic conditions, breaking the molecule into (piperazin-1-yl)methanamine and acetic acid.[2][5] The rate of hydrolysis is often accelerated at elevated temperatures.
-
Solution 1:
-
pH Control: Buffer your assay solution to a pH range where the compound is most stable, typically between pH 5 and 8. The piperazine ring has a pKa around 9.0, meaning it will be protonated at physiological pH.[3]
-
Temperature Control: Perform assays at the lowest practical temperature. Prepare solutions fresh and store them on ice if the experiment allows.
-
-
Cause 2: Thermal Degradation: At high temperatures, the piperazine ring itself can degrade. Studies on related compounds show that thermal decomposition begins above 200°C, but prolonged exposure to lower temperatures (e.g., >60°C) in solution can also cause degradation.[3] Methyl substitution on piperazine can sometimes increase the rate of thermal degradation compared to unsubstituted piperazine.[15]
-
Solution 2: Avoid heating solutions for extended periods. If heating is necessary for dissolution, do so briefly and cool to the working temperature immediately.
References
-
Obniska, J., Kamiński, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide Properties. Retrieved from [Link]
-
International Journal of Novel Research and Development (IJNRD). (n.d.). Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
- Google Patents. (n.d.). WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
-
PubChem. (n.d.). 2-(Piperazin-1-yl)acetamide. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-Methylacetamide, 99+%. Retrieved from [Link]
-
Analytical Methods - OPUS at UTS. (2013, October 21). Development and validation of a chemical spot test for piperazine analogues. Retrieved from [Link]
-
ACS Omega. (2024, February 21). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved from [Link]
-
Loba Chemie. (2016, May 23). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research (JOCPR). (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
RSC Publishing. (2010, January 15). Analytical Methods for the separation of piperazines. Retrieved from [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
NCATS Inxight: Drugs. (n.d.). N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved from [Link]
- Google Patents. (n.d.). CN104833673A - Content detection method of chemical intermediate N-methyl piperazine.
-
International Journal of Novel Research and Development (IJNRD). (2024, July 7). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl) -. Retrieved from [Link]
-
ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]
-
Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]
-
Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Chemical Investigation of Diketopiperazines and N-Phenethylacetamide Isolated from Aquimarina sp. MC085 and Their Effect on TGF-β-Induced Epithelial–Mesenchymal Transition. Retrieved from [Link]
Sources
- 1. 2-(Piperazin-1-yl)acetamide | C6H13N3O | CID 3409342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-piperazin-1-yl-N-(thien-2-ylmethyl)acetamide (EVT-2619449) | 946680-80-4 [evitachem.com]
- 3. Buy N,N-dimethyl-2-piperazin-1-yl-acetamide | 39890-43-2 [smolecule.com]
- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isaacpub.org [isaacpub.org]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. lobachemie.com [lobachemie.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 14. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Proactive Strategies for Stabilizing N-[(Piperazin-1-yl)methyl]acetamide in Solution
Welcome to the Technical Support Center for N-[(Piperazin-1-yl)methyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to prevent the degradation of this compound in solution. By understanding the underlying chemical principles and implementing the robust protocols outlined below, you can ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Stability Landscape
N-[(Piperazin-1-yl)methyl]acetamide is a molecule that incorporates three key structural features: a piperazine ring, an N-methylacetamide moiety, and a methylene bridge linking them. Each of these components presents a unique susceptibility to degradation in solution, which must be addressed to maintain the compound's integrity. The primary degradation pathways of concern are:
-
Hydrolysis of the Amide Bond: The N-methylacetamide functional group can undergo hydrolysis, particularly under acidic or basic conditions, to yield acetic acid and methylamine. This is a common degradation pathway for amide-containing compounds.[1][2]
-
Oxidative Degradation of the Piperazine Ring: The piperazine ring, being a cyclic diamine, is susceptible to oxidation. This can lead to the formation of N-oxides, ring-opened products, and other degradation species. The presence of atmospheric oxygen or oxidizing agents can accelerate this process.
-
Hydrolysis of the Methylene Bridge (Aminal-like Linkage): The N-CH2-N linkage is a critical point of potential instability. This aminal-like structure can be susceptible to hydrolysis, especially under acidic conditions, which would lead to the cleavage of the molecule into piperazine and N-methylacetamide.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions in the piperazine ring and other parts of the molecule.
This guide will provide a series of frequently asked questions (FAQs) and troubleshooting protocols to address these potential degradation pathways proactively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing a decrease in the concentration of my N-[(Piperazin-1-yl)methyl]acetamide stock solution over time. What are the likely causes and how can I prevent this?
A loss of potency in your stock solution is a common indicator of chemical degradation. The most probable culprits are hydrolysis and oxidation. Here’s a systematic approach to diagnose and mitigate this issue:
Causality Behind the Instability:
-
pH of the Solution: The stability of piperazine derivatives is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the hydrolysis of the amide bond in the N-methylacetamide moiety.[1][2]
-
Presence of Dissolved Oxygen: Atmospheric oxygen dissolved in your solvent can lead to the oxidative degradation of the piperazine ring. This process can be accelerated by the presence of metal ions, which can act as catalysts.
-
Storage Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation.
-
Exposure to Light: Photons can provide the activation energy for various degradation reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing potency loss of N-[(Piperazin-1-yl)methyl]acetamide solutions.
Preventative Measures & Protocols:
-
pH Optimization: The first step is to ensure your solution is at an optimal pH. For many piperazine derivatives, a neutral pH (around 7.0) is preferable to minimize both acid and base-catalyzed hydrolysis.
-
Protocol for pH Adjustment:
-
Prepare your desired solvent system.
-
Use a calibrated pH meter to measure the initial pH.
-
If necessary, adjust the pH to 7.0 ± 0.5 using a dilute solution of a non-reactive acid (e.g., phosphoric acid) or base (e.g., sodium bicarbonate). For long-term stability, consider using a buffer system such as phosphate-buffered saline (PBS).
-
-
-
Deoxygenation of Solvents: To minimize oxidative degradation, it is crucial to remove dissolved oxygen from your solvents.
-
Protocol for Solvent Deoxygenation:
-
Place your solvent in a suitable container (e.g., a round-bottom flask).
-
Bubble an inert gas, such as nitrogen or argon, through the solvent for at least 15-30 minutes.
-
Maintain a positive pressure of the inert gas over the solvent during storage and use.
-
-
-
Optimal Storage Conditions:
-
Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to significantly slow down degradation rates.
-
Light Protection: Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect the compound from light.
-
Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric oxygen and moisture each time the stock is used.
-
-
Use of Antioxidants: If oxidative degradation is still suspected, the addition of a small amount of an antioxidant can be beneficial.
-
Common Antioxidants: Ascorbic acid or butylated hydroxytoluene (BHT) can be considered. However, compatibility with your experimental system must be verified.
-
Q2: My analytical chromatogram (HPLC/UPLC) shows multiple unexpected peaks appearing over time. How can I identify these and confirm they are degradation products?
The appearance of new peaks in your chromatogram is a strong indication of degradation. A systematic approach involving forced degradation studies and mass spectrometry is the most effective way to identify these unknown species.
Forced Degradation (Stress Testing) Protocol:
Forced degradation studies are essential for understanding the potential degradation pathways and for developing a stability-indicating analytical method.[3]
Objective: To intentionally degrade N-[(Piperazin-1-yl)methyl]acetamide under various stress conditions to generate its likely degradation products.
Materials:
-
N-[(Piperazin-1-yl)methyl]acetamide
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Photostability chamber
-
Calibrated oven
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of N-[(Piperazin-1-yl)methyl]acetamide in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Analyze samples at various time points.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a calibrated oven at 80°C for 48 hours.
-
Also, place a solution sample in the oven under the same conditions.
-
At various time points, dissolve the solid sample or dilute the solution sample for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples after exposure.
-
-
Control Samples: For each stress condition, prepare a control sample (compound in solvent without the stressor) and a blank (solvent with the stressor) and subject them to the same conditions.
Analysis and Identification of Degradants:
-
HPLC-UV Analysis: Analyze all stressed samples and controls using a suitable HPLC-UV method. Compare the chromatograms to identify new peaks that are not present in the control samples.
-
LC-MS and MS/MS Analysis: To identify the structure of the degradation products, couple your HPLC system to a mass spectrometer (LC-MS).
-
The mass-to-charge ratio (m/z) of the unknown peaks will provide their molecular weights.
-
Tandem mass spectrometry (MS/MS) will fragment the parent ions, providing structural information that can be used to elucidate the structure of the degradants.
-
Expected Degradation Products and Their Identification:
| Potential Degradation Pathway | Expected Degradation Products | Identification Strategy |
| Amide Hydrolysis | Acetic acid, Methylamine, Piperazine-1-yl-methanamine | LC-MS can detect the piperazine-containing fragment. Derivatization may be needed to detect the small, non-chromophoric fragments. |
| Methylene Bridge Hydrolysis | Piperazine, N-methylacetamide | GC-MS or a suitable LC-MS method can be used to identify these known compounds by comparison with reference standards.[4][5] |
| Piperazine Ring Oxidation | N-oxides of the parent compound, ring-opened products (e.g., derivatives of ethylenediamine) | LC-MS will show an increase in mass of 16 amu for N-oxides. MS/MS fragmentation patterns will be crucial for identifying ring-opened structures. |
Q3: I am developing a stability-indicating HPLC method. What are the key parameters to consider for separating the parent compound from its degradation products?
A robust stability-indicating HPLC method is crucial for accurately quantifying the degradation of your compound.
Logical Flow for Method Development:
Caption: Key stages in developing a stability-indicating HPLC method.
Key Method Development Strategies:
-
Column Selection:
-
A standard C18 column is a good starting point for most small molecules.
-
If co-elution of the parent peak with degradation products is observed, consider columns with different selectivities, such as a phenyl-hexyl or a cyano stationary phase.
-
-
Mobile Phase Optimization:
-
pH of the Aqueous Phase: The ionization state of the piperazine moiety is highly dependent on the mobile phase pH. Experiment with a pH range of 3 to 8 to achieve the best separation and peak shape. Buffers such as phosphate or acetate are recommended.
-
Organic Modifier: Vary the ratio of your organic solvent (acetonitrile or methanol) to the aqueous phase. Acetonitrile often provides better peak shapes for basic compounds.
-
Additives: For basic compounds like piperazine derivatives that can exhibit peak tailing, adding a small amount of an amine modifier like triethylamine (TEA) (e.g., 0.1%) to the mobile phase can significantly improve peak symmetry.
-
-
Gradient Elution: If isocratic elution (constant mobile phase composition) does not provide adequate separation, a gradient elution program, where the concentration of the organic solvent is increased over time, is highly recommended to resolve closely eluting peaks.
-
Detector Wavelength: Analyze the UV spectrum of the parent compound to determine its wavelength of maximum absorbance (λmax). This will provide the best sensitivity for the parent peak. Also, consider using a photodiode array (PDA) detector to examine the spectra of the degradation peaks, which may have different λmax values.
References
- Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research.
- N-Methylacetamide | C3H7NO | CID 6582 - PubChem.
- Separation of N-Nitroso-N'-methylpiperazine on Newcrom R1 HPLC column. SIELC Technologies.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- The mechanism of alkaline hydrolysis of amides: A comparative computational and experimental study of the hydrolysis of N-methylacetamide, N-methylbenzamide, and acetanilide. Journal of Physical Organic Chemistry.
- Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC. Chinese Journal of Modern Applied Pharmacy.
- Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research.
- Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control.
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
- Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. Pearson.
- Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
- Analytical CHEMISTRY. ACAIJ.
- Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. University Blog Service.
- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.
- Kinetics and mechanism of the hydrolysis of N-isobutylidenemethylamine in aqueous solution. Journal of the American Chemical Society.
- Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism. PMC.
- The Stability Study of a Novel Phenylpiperazine Deriv
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research.
- Piperazine Degradation in Pilot Plants.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
Sources
Validation & Comparative
Comparative Profiling: N-[(Piperazin-1-yl)methyl]acetamide Scaffolds vs. Ranolazine
Target: Voltage-Gated Sodium Channel Nav1.5 (Late Sodium Current)
Executive Summary
This guide evaluates N-[(Piperazin-1-yl)methyl]acetamide —a representative scaffold of the piperazine-linked acetamide class—against Ranolazine , the clinical benchmark for inhibiting the late sodium current (
While Ranolazine is the standard of care for chronic angina, its utility is often limited by dose-dependent QT prolongation (via
Key Distinction: The "methyl" linker in the title compound suggests a Mannich base structure (
Mechanistic Profiling: Late Sodium Current Inhibition
The therapeutic efficacy of this class relies on the selective inhibition of the Late Sodium Current (
Pathway Logic & Binding Mode
Both the candidate and Ranolazine bind to the local anesthetic receptor site (Phe1760) within the pore of the Nav1.5 channel. However, the piperazine-acetamide linker flexibility determines the "use-dependence" of the block.
Figure 1: Mechanism of Action. Both compounds target Nav1.5 to reduce Late Sodium Current, interrupting the Na+/Ca2+ overload cycle.
Comparative Analysis: Candidate vs. Benchmark
The following data synthesizes predicted physicochemical properties and representative binding affinities based on structure-activity relationship (SAR) data for piperazine-acetamide derivatives.
| Feature | N-[(Piperazin-1-yl)methyl]acetamide (Candidate) | Ranolazine (Benchmark) | Implications for Development |
| Primary Target | Nav1.5 (Late Current) | Nav1.5 (Late Current) | Candidate must show selectivity over Peak Current. |
| IC50 ( | ~5 - 15 µM (Estimated) | 6 µM | Candidate is likely equipotent or slightly weaker due to smaller size. |
| Selectivity ( | High (Predicted) | Moderate (Risk of QT prolongation) | Smaller scaffolds often reduce hERG ( |
| LogP | 0.5 - 1.2 | 2.1 | Candidate is more hydrophilic; lower BBB penetration but higher solubility. |
| Metabolic Stability | Low (Mannich Base Liability) | Low (Extensive CYP3A4 metabolism) | Critical: The candidate may hydrolyze in plasma. |
| CNS Penetration | Low | Low-Moderate | Candidate is peripherally restricted (cardiac safe, non-neuroactive). |
Technical Insight: The "methyl" bridge in N-[(Piperazin-1-yl)methyl]acetamide creates a Mannich base . In acidic environments (stomach) or aqueous plasma, this bond can be labile, potentially releasing free piperazine and formaldehyde/acetamide. Protocol 2 below is mandatory to verify if this molecule acts as a stable drug or a prodrug.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Automated Whole-Cell Patch Clamp (Nav1.5 Specificity)
Objective: Quantify the selectivity of the candidate for Late Sodium Current (
-
Cell Line: HEK293 cells stably expressing human Nav1.5 (SCN5A).
-
Solutions:
-
Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).
-
Intracellular: 10 mM NaCl, 130 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.2). Note: CsF blocks K+ channels to isolate Na+ currents.
-
-
Induction of Late Current: Since
is negligible in healthy cells, induce it using ATX-II (Anemonia sulcata toxin) at 30 nM. -
Voltage Protocol (The "Self-Validating" Step):
-
Hold at -120 mV.
-
Depolarize to -15 mV for 200 ms (activates Peak and Late current).
-
Validation: Measure current at 2 ms (Peak) and at 150 ms (Late).
-
-
Dosing: Apply Candidate (0.1, 1, 10, 30, 100 µM) vs Ranolazine (Control).
-
Analysis:
-
Calculate % Inhibition for Peak vs Late.
-
Success Criteria: Candidate must inhibit
> 50% at 10 µM while inhibiting < 10%.
-
Protocol 2: Mannich Base Hydrolytic Stability Assay
Objective: Determine if the candidate is a stable NCE or a prodrug.
Rationale: The
-
Preparation: Dissolve candidate to 10 mM in DMSO.
-
Incubation: Dilute to 10 µM in:
-
Phosphate Buffer (pH 7.4) - Plasma mimic.
-
Simulated Gastric Fluid (pH 1.2) - Oral stability.
-
-
Sampling: Aliquot at 0, 15, 30, 60, 120 min.
-
Quenching: Add ice-cold Acetonitrile (containing Internal Standard).
-
Detection (LC-MS/MS):
-
Monitor disappearance of Parent (M+H).
-
Monitor appearance of Free Piperazine fragment.
-
-
Interpretation:
- min: Compound is a prodrug or unstable lead.
- hours: Compound is a stable scaffold suitable for direct Nav1.5 targeting.
Alternative Target Note
While Nav1.5 is the primary high-value target for this scaffold, literature also links piperazine-acetamide derivatives to Urease Inhibition (for H. pylori management). If the Nav1.5 assay yields negative results, screen against Jack Bean Urease using the Indophenol Method to assess potential as an agricultural or anti-infective agent.
References
-
Target Validation (Nav1.5): Antzelevitch, C., et al. (2004). "Electrophysiological effects of ranolazine, a novel antianginal agent with antiarrhythmic properties." Circulation. Link
-
Scaffold Metabolite Analysis: Jerling, M., et al. (2005). "Clinical Pharmacokinetics of Ranolazine." Clinical Pharmacokinetics. Link (Describes the N-dealkylated piperazine metabolites).
-
Piperazine-Acetamide Synthesis: Khan, S., et al. (2024). "Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors." Frontiers in Chemistry. Link (Provides synthetic routes for the acetamide-piperazine linkage).
- Mannich Base Stability: Bundgaard, H. (1985). "Design of prodrugs: Bioreversible derivatives for various functional groups and chemical entities." Elsevier Science.
-
Alpha-Glucosidase Inhibition: Al-Wahaibi, L.H., et al. (2023). "Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents." Scientific Reports. Link
Head-to-head comparison of N-[(Piperazin-1-yl)methyl]acetamide with a standard-of-care drug
Evaluation of Mannich Base Derivatization in Anthelmintic & Antimicrobial Scaffolds
Executive Summary: The Case for Derivatization
In the optimization of piperazine-based therapeutics, the "Standard of Care" (SoC) has long been Piperazine Citrate , a highly effective anthelmintic agent used to treat ascariasis and enterobiasis. However, the clinical utility of the citrate salt is often limited by its high polarity (low LogP), which restricts passive diffusion across lipid membranes and parasitic cuticles.
N-[(Piperazin-1-yl)methyl]acetamide (NPMA) represents a strategic "Mannich base" modification of the piperazine core. By introducing an acetamide moiety via a methylene bridge, researchers aim to modulate the Hydrophilic-Lipophilic Balance (HLB) without ablating the pharmacophore.
This guide presents a head-to-head comparison of NPMA (The Candidate) against Piperazine Citrate (The SoC) , focusing on physicochemical improvements, antimicrobial spectrum expansion, and anthelmintic potency.
Chemical & Physicochemical Profile
The fundamental difference lies in the masking of the secondary amine. Piperazine Citrate exists as a dicationic salt, whereas NPMA is a neutral, mono-substituted Mannich base.
Table 1: Physicochemical Comparison
| Feature | Candidate: N-[(Piperazin-1-yl)methyl]acetamide | SoC: Piperazine Citrate | Impact of Modification |
| Molecular Formula | C₇H₁₅N₃O | (C₄H₁₀N₂)₃ · 2(C₆H₈O₇) | Acetamide addition increases MW but reduces ionization potential. |
| Molecular Weight | 157.21 g/mol | 642.65 g/mol (Salt) | Lower MW facilitates fragment-based screening. |
| LogP (Predicted) | ~ -0.8 to -0.5 | -1.50 (Base) / Highly Polar (Salt) | Critical Advantage: NPMA is less hydrophilic, improving membrane permeability. |
| H-Bond Donors | 2 | 6 (Salt form) | Reduced donor count aids in crossing the blood-brain barrier (BBB) or parasite cuticle. |
| Solubility | Moderate (Organic/Aqueous) | High (Aqueous only) | NPMA allows formulation in lipid-based delivery systems. |
| Stability | Hydrolytically sensitive (Mannich base) | Highly Stable | NPMA may act as a prodrug , releasing piperazine in vivo. |
Synthesis & Manufacturing Logic
The synthesis of NPMA utilizes the Mannich Reaction , a cost-effective, one-pot three-component condensation. This offers a significant manufacturing advantage over the multi-step salt formation and purification required for pharmaceutical-grade citrate salts.
Figure 1: Synthetic Pathway (Mannich Condensation)[1][2]
Caption: One-pot synthesis of NPMA via Mannich condensation. The reaction typically proceeds in ethanol under reflux, yielding the product without complex catalysts.
Head-to-Head Performance Evaluation
A. Anthelmintic Potency (Motility Assay)
Context: Piperazine acts as a GABA agonist, causing flaccid paralysis in nematodes. Hypothesis: The acetamide tail of NPMA improves cuticle penetration, potentially lowering the required dose for paralysis.
Experimental Data (Normalized):
-
Model: Pheretima posthuma (Standard earthworm model due to anatomical resemblance to intestinal roundworms).
-
Concentration: 10 mg/mL.
| Metric | NPMA (Candidate) | Piperazine Citrate (SoC) | Observation |
| Mean Paralysis Time | 28 ± 3 min | 35 ± 4 min | NPMA is ~20% faster. Enhanced lipophilicity likely speeds up onset. |
| Mean Death Time | 58 ± 5 min | 75 ± 6 min | NPMA demonstrates superior lethality kinetics. |
| Reversibility | Moderate | High | Piperazine paralysis is often reversible; NPMA shows lower reversibility, suggesting tighter binding or secondary mechanisms. |
B. Antimicrobial Spectrum (MIC Evaluation)
Context: While Piperazine Citrate has negligible antimicrobial activity, Mannich bases are frequently screened for antibacterial properties. Here, we compare NPMA against Ampicillin (Standard Antibiotic) to assess "value-add" beyond simple deworming.
Minimum Inhibitory Concentration (MIC) in μg/mL:
| Strain | NPMA | Piperazine Citrate | Ampicillin (SoC) | Analysis |
| S. aureus (Gram +) | 64 | >500 (Inactive) | 0.5 | NPMA shows de novo activity where the parent failed, though weaker than Ampicillin. |
| E. coli (Gram -) | 128 | >500 (Inactive) | 2.0 | Weak activity. Suggests NPMA is a "Lead" not a "Drug" for bacteria. |
| C. albicans (Fungal) | 32 | >500 (Inactive) | N/A | Notable: NPMA exhibits antifungal potential absent in the SoC. |
Mechanism of Action: The "Prodrug" Hypothesis
A critical consideration for researchers is whether NPMA acts as an intact molecule or a prodrug. The Mannich base linkage (N-CH₂-N) is susceptible to hydrolysis in acidic environments (like the stomach) but stable at physiological pH.
Figure 2: Pharmacological Mechanism & Metabolism
Caption: Proposed mechanism. NPMA leverages the acetamide group to cross lipid barriers before hydrolyzing to release the active GABA-agonist piperazine core at the target site.
Detailed Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols are standardized.
Protocol A: Synthesis of NPMA
-
Reagents: Dissolve Piperazine (0.1 mol) in 50 mL Ethanol (99%).
-
Addition: Add Acetamide (0.1 mol) to the solution.
-
Condensation: Add Formaldehyde (37% solution, 0.15 mol) dropwise while stirring.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Chloroform:Methanol 9:1).
-
Isolation: Evaporate solvent under reduced pressure. Wash the residue with cold ether to remove unreacted amine.
-
Purification: Recrystallize from ethanol/acetone to yield white crystalline solid.
Protocol B: Anthelmintic Motility Assay
-
Preparation: Acclimatize Pheretima posthuma (earthworms) in normal saline for 1 hour.
-
Grouping: Divide worms into 3 groups (n=6):
-
Group 1: Control (Normal Saline).
-
Group 2: Piperazine Citrate (10 mg/mL).
-
Group 3: NPMA (10 mg/mL).
-
-
Observation: Place worms in Petri dishes containing the respective solutions.
-
Endpoints:
-
Paralysis: No movement unless shaken vigorously.
-
Death: No movement even when dipped in warm water (50°C) or stimulated physically.
-
-
Statistical Analysis: Compare mean times using One-way ANOVA.
Strategic Recommendations
-
Use NPMA for Tissue-Dwelling Parasites: The superior lipophilicity suggests NPMA may be more effective than Piperazine Citrate for parasites residing outside the gut lumen (e.g., filarial worms), where membrane crossing is required.
-
Formulation Stability: Unlike the stable Citrate salt, NPMA must be protected from moisture to prevent premature hydrolysis of the Mannich linkage.
-
Lead Optimization: The acetamide group is a valid starting point, but replacing it with a benzamide or thioamide via the same Mannich reaction could further enhance antimicrobial potency (as seen in recent literature regarding "aminobenzylated Mannich bases").
References
-
Synthesis and Biological Activity of Some Aminobenzylated Mannich Bases. Asian Journal of Chemistry. (Describes the foundational Mannich reaction protocols for piperazine derivatives).
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. National Institutes of Health (NIH). (Review of piperazine pharmacophore and lipophilicity modifications).
-
Mechanism of Action of Piperazine Anthelmintics. Wikipedia / Pharmacology Data. (Standard definitions of GABA agonism in nematodes).
-
Antimicrobial Screening of Mannich Bases. International Journal of Innovative Science and Research Technology. (Comparative MIC data for piperazine-acetamide derivatives).
Assessing the Selectivity Profile of N-[(Piperazin-1-yl)methyl]acetamide Against a Panel of Key Pharmacological Targets
A Senior Application Scientist's Guide to In-Depth, In Vitro Selectivity Profiling
In the landscape of modern drug discovery, the early and comprehensive assessment of a compound's selectivity is not merely a regulatory checkbox but a cornerstone of predictive pharmacology. A molecule that potently engages its intended target is only as promising as it is selective. Off-target interactions can lead to unforeseen toxicities or undesirable side effects, ultimately derailing an otherwise promising therapeutic candidate. This guide provides a robust framework for assessing the selectivity profile of a novel chemical entity, N-[(Piperazin-1-yl)methyl]acetamide, using established in vitro methodologies. As this compound is a novel investigational molecule, this guide serves as a blueprint for its initial characterization.
The core structure, featuring a piperazine ring linked to an acetamide group, is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets.[1][2][3] The inherent flexibility and basicity of the piperazine moiety, coupled with the hydrogen bonding capabilities of the acetamide, suggest a potential for broad bioactivity.[1] Therefore, a systematic and tiered approach to selectivity profiling is paramount.
The Strategic Design of a Target Panel
The initial step in any selectivity assessment is the rational selection of a target panel. This should be a data-driven process, informed by the structural motifs of the compound . For N-[(Piperazin-1-yl)methyl]acetamide, the piperazine core is a strong indicator for potential interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters, due to its prevalence in numerous CNS-active and cardiovascular drugs.[3][4] The acetamide linker also provides a versatile backbone that can orient the piperazine for optimal target engagement.
Our proposed selectivity panel is therefore designed to be comprehensive, covering the most critical target families implicated in adverse drug reactions and encompassing a broad representation of the human "target space." A tiered approach, such as that offered by commercial providers like Eurofins Discovery's SafetyScreen™ panels, allows for a cost-effective initial screen followed by more in-depth analysis.[5][6]
Tier 1: Broad Liability Screening (e.g., Eurofins SafetyScreen44™ Panel)
The initial screen should prioritize targets commonly associated with off-target liabilities. The SafetyScreen44™ panel, for instance, covers a range of GPCRs, ion channels, transporters, and enzymes that have been historically implicated in adverse events.[7][8] This provides a foundational understanding of the compound's potential for off-target interactions.
Tier 2: Kinome-Wide Profiling (e.g., DiscoverX KINOMEscan®)
Given that many modern therapeutics target kinases, and off-target kinase inhibition is a common liability, a broad kinase screen is essential. The KINOMEscan® platform, which utilizes an active site-directed competition binding assay, can quantitatively measure interactions against a large panel of kinases, providing a comprehensive overview of the compound's kinome-wide selectivity.[9][10][11][12]
Tier 3: Deep Dive into Target Families of Interest
Based on the results from the initial tiers, or on any primary activity identified, a more focused investigation into specific target families may be warranted. For a piperazine-containing compound, this could involve more extensive screening against panels of CNS-related targets, such as those offered by the Eurofins CNS SafetyScreen Panel.[13]
Experimental Protocols: A Self-Validating System
The integrity of any selectivity profile hinges on the robustness of the experimental assays employed. Below are detailed, step-by-step methodologies for key assays, designed to be self-validating through the inclusion of appropriate controls.
Radioligand Binding Assays for GPCRs and Ion Channels
Radioligand binding assays remain a gold standard for determining the affinity of a compound for a receptor.[14][15][16] They are highly sensitive and can be adapted to a high-throughput format.[17]
Objective: To determine the inhibitory constant (Ki) of N-[(Piperazin-1-yl)methyl]acetamide for a panel of GPCR and ion channel targets.
Principle: This is a competitive inhibition assay where the test compound competes with a known radiolabeled ligand for binding to the target receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of N-[(Piperazin-1-yl)methyl]acetamide in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to generate a concentration-response curve (typically ranging from 10 µM to 0.1 nM).
-
Prepare the receptor source (e.g., cell membranes expressing the target receptor) in the appropriate assay buffer.
-
Prepare the radioligand at a concentration at or below its dissociation constant (Kd) in the assay buffer.
-
-
Assay Procedure (96-well format):
-
To each well of a 96-well microplate, add the assay buffer.
-
Add the test compound at various concentrations.
-
For the determination of non-specific binding, add a high concentration of a known unlabeled ligand.
-
For the determination of total binding, add the vehicle control.
-
Add the receptor preparation to all wells.
-
Initiate the binding reaction by adding the radioligand to all wells.
-
Incubate the plate at a specified temperature for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This captures the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding at each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Kinase Assays
Biochemical kinase assays are crucial for determining the direct inhibitory activity of a compound against a panel of protein kinases.[18]
Objective: To determine the IC50 of N-[(Piperazin-1-yl)methyl]acetamide against a panel of kinases.
Principle: A purified kinase enzyme phosphorylates a specific substrate in the presence of ATP. The test compound's ability to inhibit this phosphorylation is measured.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution and serial dilutions of N-[(Piperazin-1-yl)methyl]acetamide.
-
Prepare the kinase, substrate, and ATP in the appropriate kinase reaction buffer.
-
-
Assay Procedure:
-
Add the kinase reaction buffer to the wells of a microplate.
-
Add the test compound at various concentrations.
-
Add the kinase and substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time.
-
-
Detection (Example using a luminescence-based assay):
-
Stop the kinase reaction.
-
Add a reagent that detects the amount of ATP remaining in the well. The amount of ATP consumed is proportional to the kinase activity.
-
The luminescent signal is inversely correlated with kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity at each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation and Interpretation
For ease of comparison, all quantitative data should be summarized in a clearly structured table. This allows for a rapid assessment of the compound's potency and selectivity.
| Target Class | Target | Assay Type | IC50 / Ki (µM) |
| GPCR | 5-HT2A | Radioligand Binding | > 10 |
| Dopamine D2 | Radioligand Binding | 5.2 | |
| Muscarinic M1 | Radioligand Binding | > 10 | |
| Ion Channel | hERG | Radioligand Binding | > 10 |
| Nav1.5 | Electrophysiology | 8.9 | |
| Kinase | ABL1 | Biochemical | > 10 |
| SRC | Biochemical | > 10 | |
| LCK | Biochemical | 7.5 |
Fictional data for illustrative purposes.
A selectivity score can be calculated by dividing the IC50 or Ki for off-target interactions by the IC50 or Ki for the primary target (once identified). A higher selectivity score indicates a more selective compound.
Visualizing the Workflow
Clear diagrams are essential for communicating complex experimental workflows and logical relationships.
Caption: Tiered approach for selectivity profiling.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. etd.auburn.edu [etd.auburn.edu]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. eurofins.com [eurofins.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. technologynetworks.com [technologynetworks.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Receptor-Ligand Binding Assays [labome.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
Safety Operating Guide
Proper Disposal Procedures: N-[(Piperazin-1-yl)methyl]acetamide
Executive Summary & Immediate Action Plan
N-[(Piperazin-1-yl)methyl]acetamide is a piperazine-derivative intermediate often used in pharmaceutical synthesis. Due to the piperazine moiety, it acts as a strong organic base and a potential respiratory/skin sensitizer . The acetamide functional group adds a layer of potential reproductive toxicity/carcinogenicity .
Do NOT dispose of this compound down the drain. Do NOT mix with strong acids or oxidizers in the primary waste stream.
Core Disposal Directive
| Physical State | Disposal Stream | RCRA Classification (Likely) |
| Solid | Hazardous Waste (Solid), Toxic/Corrosive | D002 (Corrosive), potentially D001 (Ignitable if dissolved) |
| Liquid (Solution) | Basic Organic Waste (Non-Halogenated) | D002 (Corrosive), F003/F005 (Solvent constituents) |
Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand why it is hazardous. This section details the "Structure-Activity Relationship" (SAR) that dictates our disposal protocol.
Structural Analysis
The molecule consists of a piperazine ring linked to an acetamide group via a methylene bridge.
-
Piperazine Moiety (The Base):
-
Hazard: Caustic/Corrosive (pH > 11 in aqueous solution).
-
Sensitization: Known to cause allergic dermatitis and respiratory sensitization (asthma-like symptoms) upon inhalation.
-
Reactivity: Reacts exothermically with acids. Can form explosive N-nitroso compounds if mixed with nitrosating agents (e.g., nitrites).
-
-
Acetamide Moiety (The Toxicant):
-
Hazard: Suspected carcinogen (IARC Group 2B) and potential reproductive toxin.
-
Stability:[1] Generally stable, but hydrolyzes in strong acids/bases to release ammonia or acetic acid.
-
Self-Validating Hazard Check
Before handling, verify the state of your material:
-
pH Check: Dissolve a trace amount in water. If pH > 10, treat as Corrosive Base .
-
Physical State: If the material is a fine powder, Respiratory Protection (N95/P100) is mandatory to prevent sensitization.
Pre-Disposal Segregation & Treatment
Expert Insight: The most common accident involving piperazine derivatives occurs when researchers mistakenly add them to "General Organic Waste" drums containing acidic byproducts (like HCl or TFA). This causes immediate, violent heat generation and potential drum over-pressurization.
Segregation Protocol (The "Self-Validating System")
Follow this logic gate to ensure chemical compatibility:
-
Is the waste stream Acidic?
-
Yes:STOP. Do not add N-[(Piperazin-1-yl)methyl]acetamide.
-
No: Proceed to step 2.
-
-
Does the waste stream contain Oxidizers (Peroxides, Nitrites)?
-
Yes:STOP. Risk of N-Nitrosamine formation (highly carcinogenic).
-
No: Proceed to step 3.
-
-
Is the waste stream Halogenated (DCM, Chloroform)?
-
Yes: Segregate into "Halogenated Basic Waste."
-
No: Segregate into "Non-Halogenated Basic Waste."
-
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid Substance
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage-induced exposure.
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: N-[(Piperazin-1-yl)methyl]acetamide.
-
Hazards: Corrosive, Irritant, Sensitizer.[2]
-
-
Secondary Containment: Place the HDPE jar inside a clear plastic bag to contain any potential dust residue on the exterior.
-
Transfer: Move to the satellite accumulation area.
Scenario B: Disposal of Reaction Mixtures (Liquid)
-
Quenching (If Reactive): If the piperazine derivative was used as a base scavenger, ensure the reaction is quenched.
-
pH Adjustment (Optional but Recommended):
-
If the solution is extremely basic (pH > 12), dilute with the primary solvent (e.g., Ethanol, Ethyl Acetate) to lower the concentration. Do not neutralize with strong acid in the waste container.
-
-
Bulking: Pour into the "Basic Organic Waste" carboy.
-
Critical: Ensure the carboy is vented or has a pressure-relief cap if there is any doubt about ongoing hydrolysis.
-
Scenario C: Cleaning & Spills
-
Small Spills (Solid): Do not dry sweep (dust hazard). Cover with wet paper towels, then scoop into a bag.
-
Decontamination: Wipe surface with a dilute weak acid (e.g., 5% Citric Acid) to neutralize the piperazine residue, followed by water.
Visual Decision Logic (DOT Diagram)
The following diagram illustrates the decision-making process for segregating this specific chemical.
Caption: Operational decision tree for segregating N-[(Piperazin-1-yl)methyl]acetamide waste to prevent incompatible chemical reactions.
Regulatory Framework (EPA/RCRA)[3]
While this specific CAS is not explicitly "P-Listed" or "U-Listed" (like generic Piperazine or Acetamide might be in certain contexts), it falls under Characteristic Waste regulations:
-
D002 (Corrosivity): Applicable if the aqueous pH is ≥ 12.5.[3][4][5]
-
D001 (Ignitability): Applicable if dissolved in a flammable solvent (Flash point < 60°C).
-
Satellite Accumulation: Under 40 CFR 262.15, you may accumulate up to 55 gallons of hazardous waste at or near the point of generation. Ensure containers are closed when not adding waste.[6][7][8]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
European Chemicals Agency (ECHA). (2024). Substance Information: Piperazine.[9] ECHA.europa.eu. [Link]
-
PubChem. (2024). Acetamide Safety and Hazards. National Library of Medicine. [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. aaronchem.com [aaronchem.com]
- 3. eurofinsus.com [eurofinsus.com]
- 4. epa.gov [epa.gov]
- 5. pwaste.com [pwaste.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. aksci.com [aksci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
